Ethyl 4-bromobenzoate-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
ethyl 4-bromo-2,3,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChI Key |
XZIAFENWXIQIKR-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])Br)[2H] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Research Applications of Ethyl 4-bromobenzoate-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, particularly within drug development and quantitative analysis, the precision and reliability of data are paramount. Deuterated internal standards play a pivotal role in achieving this accuracy, and Ethyl 4-bromobenzoate-d4 stands as a significant, albeit specialized, tool in the analytical chemist's arsenal. This technical guide delves into the core applications of this compound, providing an in-depth look at its utility in research, supported by experimental principles and data presentation.
Core Application: An Internal Standard in Quantitative Mass Spectrometry
This compound is the deuterium-labeled version of Ethyl 4-bromobenzoate.[1][2] Its primary and most critical use in research is as an internal standard for quantitative analysis, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The fundamental principle behind using a deuterated internal standard is to correct for the variability inherent in analytical procedures.[3] An ideal internal standard should behave chemically and physically almost identically to the analyte of interest throughout the entire analytical process—from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard for this purpose because their physicochemical properties are nearly identical to their non-labeled counterparts.[3] The key difference is their increased mass due to the replacement of hydrogen atoms with deuterium, which allows them to be distinguished by the mass spectrometer.
This co-elution and similar behavior ensure that any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.
Key Advantages in Research Applications
The use of deuterated internal standards like this compound offers several distinct advantages in a research setting:
-
Enhanced Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative measurements.
-
Correction for Matrix Effects: In complex biological matrices such as plasma, urine, or tissue homogenates, other molecules can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.
-
Improved Method Robustness: The use of a reliable internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions, leading to more consistent and reproducible results over time and across different laboratories.
Potential Research Areas of Application
-
Pharmacokinetic Studies: In the development of new drugs, understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial. Quantitative analysis of drug candidates and their metabolites in biological fluids is a key component of these studies. A structurally similar deuterated standard would be invaluable for such bioanalytical methods.
-
Metabolomics: This field involves the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms. The accurate quantification of specific metabolites can provide insights into disease states or the effects of a drug. Deuterated standards are essential for achieving the necessary precision in these complex analyses.
-
Environmental Analysis: The monitoring of pollutants, such as pesticides or industrial byproducts, in environmental samples (water, soil, air) often requires highly sensitive and accurate quantitative methods. This compound could potentially be used as an internal standard for the analysis of structurally related environmental contaminants.
Physicochemical and Quantitative Data
For any internal standard, certain quantitative data is critical for its effective use. The following table summarizes the key properties of Ethyl 4-bromobenzoate, the non-deuterated parent compound, which are expected to be very similar for the deuterated analog, with the exception of molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Boiling Point | 131 °C at 14 mmHg | |
| Density | 1.403 g/mL at 25 °C | |
| Refractive Index | n20/D 1.544 |
For this compound, the key quantitative parameter is its isotopic purity. While specific batch information is proprietary to the manufacturer, commercial suppliers typically provide deuterated standards with high isotopic enrichment (often >98%) to minimize any signal interference from the unlabeled analog.
Experimental Workflow: General Protocol for Use as an Internal Standard
Below is a generalized experimental workflow illustrating how this compound would be used as an internal standard in a typical LC-MS/MS-based quantitative bioanalytical assay.
Caption: A typical workflow for quantitative analysis using an internal standard.
Logical Relationship: The Principle of Isotope Dilution Mass Spectrometry
The underlying principle for the use of this compound is Isotope Dilution Mass Spectrometry (IDMS). The following diagram illustrates the logical relationship of this technique.
References
Ethyl 4-bromobenzoate-d4 chemical properties and structure
An In-depth Technical Guide to Ethyl 4-bromobenzoate-d4: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its use in research and drug development. While specific experimental data for the deuterated form is limited, this document leverages available information on its non-deuterated analogue, Ethyl 4-bromobenzoate (B14158574), to provide a thorough understanding of the compound.
Chemical Properties and Structure
This compound is the deuterium-labeled version of Ethyl 4-bromobenzoate.[1] The primary application of this isotopically labeled compound is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, and it can also be used as a tracer in metabolic studies.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1]
Structural Information
The chemical structure of Ethyl 4-bromobenzoate consists of an ethyl ester of a 4-bromobenzoic acid. In the deuterated form, four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612) atoms.
-
IUPAC Name: this compound
-
SMILES (non-deuterated): CCOC(=O)c1ccc(Br)cc1
-
InChI (non-deuterated): 1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
-
InChIKey (non-deuterated): XZIAFENWXIQIKR-UHFFFAOYSA-N
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 4-bromobenzoate. The properties of the deuterated form are expected to be very similar, with a notable difference in molecular weight.
| Property | Value |
| Molecular Formula | C₉H₅D₄BrO₂ |
| Molecular Weight | 233.10 g/mol (calculated) |
| Molecular Weight (non-deuterated) | 229.07 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 18 °C[3] |
| Boiling Point | 131 °C at 14 mmHg[4] |
| Density | 1.403 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.544[4] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup |
| Solubility | Insoluble in water[5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of Ethyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid. To synthesize the deuterated analogue, one would start with the corresponding deuterated carboxylic acid.
Reaction: 4-bromobenzoic acid-d4 + Ethanol (B145695) ⇌ this compound + Water
Materials:
-
4-bromobenzoic acid-d4
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine 4-bromobenzoic acid-d4 and a molar excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an excess of ethanol was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Another reported synthesis method involves the reaction of 4-bromobenzaldehyde (B125591) with ethanol in the presence of a specific imidazolium (B1220033) salt catalyst and cesium carbonate in toluene.[6] After 3 hours at 60°C, the product is isolated with a reported yield of 90% after purification by column chromatography.[6]
Quantitative Analysis using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Ethyl 4-bromobenzoate in various matrices due to its similar chemical and physical properties and distinct mass.
Methodology (General GC-MS Protocol):
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated Ethyl 4-bromobenzoate and a fixed concentration of this compound (the internal standard).
-
Sample Preparation: To the unknown sample, add the same fixed concentration of this compound as used in the calibration standards.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix.
-
GC-MS Analysis:
-
Inject an aliquot of the prepared standards and samples into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that provides good separation of the analyte from other matrix components.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode. Monitor characteristic ions for both Ethyl 4-bromobenzoate (e.g., m/z 183, 185, 228, 230) and this compound (e.g., m/z 187, 189, 232, 234).
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
-
Calculate the response ratio for the unknown sample and determine its concentration using the calibration curve.
-
Visualizations
The following diagrams illustrate the synthesis and a typical analytical workflow involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 4-bromobenzoate | 5798-75-4 | FE70444 | Biosynth [biosynth.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 5. Ethyl 4-bromobenzoate [chembk.com]
- 6. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Ethyl 4-bromobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Ethyl 4-bromobenzoate-d4, a deuterated analog of Ethyl 4-bromobenzoate. This compound serves as a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This document outlines the synthetic pathway, experimental protocols, and characterization data.
Synthesis Pathway
The most direct and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 4-bromobenzoic acid-d4 with ethanol (B145695) in the presence of an acid catalyst. This reaction is a well-established and widely used method for the preparation of esters from carboxylic acids and alcohols.
The overall reaction is as follows:
Caption: Synthesis of this compound via Fischer Esterification.
The mechanism of the Fischer esterification involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures.
Materials:
-
4-Bromobenzoic acid-d4
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzoic acid-d4 in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow:
Ethyl 4-bromobenzoate-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethyl 4-bromobenzoate-d4, a deuterated analog of Ethyl 4-bromobenzoate (B14158574). It is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based applications for pharmacokinetics and metabolic profiling.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 1346600-62-3 | |
| Molecular Formula | C₉H₅D₄BrO₂ | |
| Molecular Weight | 233.10 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO and Methanol |
Physicochemical Properties of Ethyl 4-bromobenzoate (Non-deuterated)
As a reference, the properties of the non-deuterated Ethyl 4-bromobenzoate (CAS: 5798-75-4, MW: 229.07 g/mol ) are provided below.
| Property | Value |
| Density | 1.403 g/mL at 25 °C |
| Boiling Point | 131 °C at 14 mmHg |
| Melting Point | 18 °C |
| Flash Point | >113 °C |
| Refractive Index | n20/D 1.544 |
Applications in Research and Development
This compound is a valuable tool in bioanalytical assays due to its chemical similarity to the endogenous or target analyte, while its mass difference allows for clear differentiation in mass spectrometry.
Primary Applications:
-
Internal Standard: It is widely used as an internal standard for the quantification of ethyl 4-bromobenzoate or structurally related compounds in complex biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.
-
Tracer Studies: Deuterium-labeled compounds can be used as tracers in metabolic studies to investigate the pharmacokinetic and metabolic profiles of drugs and other xenobiotics.[1]
Experimental Protocols
While specific protocols for the synthesis of this compound are proprietary to commercial suppliers, a general understanding can be derived from the synthesis of its non-deuterated counterpart.
General Synthesis of Ethyl 4-bromobenzoate (Non-deuterated):
One common method for the synthesis of ethyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst. Another approach involves the reaction of 4-bromobenzaldehyde (B125591) with ethanol.[2]
Workflow for Quantitative Analysis using this compound as an Internal Standard:
The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis using this compound.
References
Physical properties like boiling and melting point of Ethyl 4-bromobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, specifically the boiling and melting points, of Ethyl 4-bromobenzoate-d4. Due to the limited availability of specific experimental data for the deuterated form, this document presents the established physical properties of the non-deuterated analogue, Ethyl 4-bromobenzoate (B14158574), as a close surrogate. It is supplemented with a discussion on the anticipated effects of deuterium (B1214612) substitution on these properties. Furthermore, detailed experimental protocols for the determination of melting and boiling points are provided to enable researchers to ascertain the precise values for the deuterated compound.
Core Physical Properties
The physical properties of Ethyl 4-bromobenzoate are well-documented and serve as a reliable baseline for estimating the properties of its deuterated counterpart, this compound. Deuterium substitution typically leads to a slight increase in molar mass and can subtly influence intermolecular forces, which in turn may result in minor variations in melting and boiling points compared to the non-deuterated form. For instance, heavy water (D₂O) exhibits a boiling point of 101.4 °C, slightly higher than that of H₂O (100.0 °C)[1]. A similar, albeit small, increase can be anticipated for this compound.
Data Presentation: Physical Properties of Ethyl 4-bromobenzoate
The following table summarizes the key physical properties of non-deuterated Ethyl 4-bromobenzoate.
| Physical Property | Value | Conditions |
| Melting Point | 18 °C[2][3][4] | --- |
| Boiling Point | 262-264 °C[3][5] | Atmospheric Pressure |
| 129-131 °C | 14 mmHg[2] | |
| 131 °C | 14 mmHg[6][4][7] | |
| Density | 1.43 g/mL | 25 °C[2][3] |
| 1.403 g/mL | 25 °C[6][7] | |
| Refractive Index | 1.5460[2][5] | 20 °C |
| 1.544 | 20 °C[6][4][7] |
Experimental Protocols
Accurate determination of the boiling and melting points of this compound requires precise experimental execution. The following are standard methodologies for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound[8][9]. Impurities tend to lower and broaden the melting point range[8][9].
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the powdered sample onto a clean, dry surface.
-
Gently tap the open end of a capillary tube into the powder to introduce a small amount of the solid[10][11].
-
Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm[10][11].
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus[8][10].
-
Set the initial temperature to about 20°C below the expected melting point (based on the non-deuterated compound).
-
Heat the sample at a moderate rate initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium[8].
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range)[8].
-
For accuracy, perform at least two measurements[8].
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination using a Thiele Tube
This method is suitable for small sample volumes[12].
-
Sample Preparation:
-
Apparatus Setup and Measurement:
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb[12].
-
Suspend the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the heat-transfer arm is not overfilled[12].
-
Heat the side arm of the Thiele tube gently with a Bunsen burner or microburner[12]. This design facilitates even heat distribution through convection currents in the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube[12].
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[12]. Record this temperature.
-
It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Methodology: Distillation Method
For larger sample volumes, a simple distillation can be used to determine the boiling point[12][14].
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Place the this compound sample in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
-
Measurement:
-
Heat the distillation flask gently.
-
As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.
-
The constant temperature observed during the distillation of the bulk of the liquid is the boiling point[14].
-
Record the barometric pressure.
-
Mandatory Visualizations
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.
Caption: Workflow for Melting and Boiling Point Determination.
Decision Pathway for Purity Assessment
This diagram outlines the decision-making process based on the observed melting point.
Caption: Purity Assessment via Melting Point Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Ethyl 4-bromobenzoate [chembk.com]
- 5. 5798-75-4 Cas No. | Ethyl 4-bromobenzoate | Apollo [store.apolloscientific.co.uk]
- 6. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. m.youtube.com [m.youtube.com]
Commercial Suppliers and Technical Guide for Ethyl 4-bromobenzoate-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl 4-bromobenzoate-d4, a deuterated internal standard crucial for enhancing the accuracy and reliability of quantitative analytical methods. This document outlines commercial sources, key technical data, and detailed experimental applications, particularly in the analysis of parabens.
Introduction to this compound
This compound is the deuterium-labeled version of Ethyl 4-bromobenzoate.[1] In mass spectrometry-based quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated internal standards are considered the gold standard. Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to co-elute and experience similar ionization effects. This minimizes variations from sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[1][2] this compound serves as an ideal internal standard for the analysis of structurally similar compounds, most notably parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.
Commercial Suppliers of this compound
The following table summarizes the commercially available this compound from various suppliers. This information is crucial for researchers to source the appropriate material for their specific experimental needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |
| MedChemExpress | This compound | 787624-25-3 | C₉H₅D₄BrO₂ | 233.10 | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| BOC Sciences | This compound | 787624-25-3 | C₉H₅D₄BrO₂ | 233.10 | Not specified | Inquire |
| Toronto Research Chemicals | This compound | 787624-25-3 | C₉H₅D₄BrO₂ | 233.10 | Not specified | Inquire |
| Cayman Chemical | This compound | 787624-25-3 | C₉H₅D₄BrO₂ | 233.10 | Not specified | Inquire |
Note: Purity, isotopic enrichment, and available quantities for some suppliers are not publicly listed and require direct inquiry.
Application in Analytical Methods: Determination of Parabens
A significant application of this compound is as an internal standard in the quantitative analysis of parabens in various matrices, including personal care products and biological samples like urine.[3][4] Parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben, are esters of p-hydroxybenzoic acid and are of interest due to their potential endocrine-disrupting properties.[3] The structural similarity of this compound to these parabens makes it an excellent choice for an internal standard.
Experimental Workflow for Paraben Analysis in Human Urine
The following diagram illustrates a typical workflow for the determination of parabens in human urine samples using a deuterated internal standard like this compound.
Caption: A typical workflow for the analysis of parabens in urine samples.
Key Experimental Protocols
1. Sample Preparation for Paraben Analysis in Human Urine [3]
-
Internal Standard Spiking: To a 200 µL urine sample, add the deuterated internal standard solution (e.g., this compound in methanol) to achieve a final concentration appropriate for the expected analyte levels.
-
Enzymatic Hydrolysis: To account for conjugated parabens (glucuronides and sulfates), perform enzymatic hydrolysis. Add a solution of β-glucuronidase/sulfatase from Helix pomatia in an appropriate buffer (e.g., ammonium (B1175870) acetate) and incubate the sample.
-
Solid-Phase Extraction (SPE): Clean up the sample using an SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with water to remove interferences.
-
Elute the parabens and the internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., a mixture of mobile phase components) for LC-MS/MS analysis.
2. Instrumental Analysis using UPLC-MS/MS [3]
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column). The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with a small amount of formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each paraben and for the deuterated internal standard.
The logical relationship for quantification is as follows:
Caption: The logic of internal standard-based quantification in mass spectrometry.
Conclusion
This compound is a valuable tool for researchers in analytical chemistry, drug development, and environmental science. Its use as an internal standard significantly improves the accuracy and precision of quantitative methods for structurally related compounds like parabens. The availability of this deuterated standard from multiple commercial suppliers facilitates its implementation in routine and research laboratories. The experimental protocols and workflows outlined in this guide provide a solid foundation for the development and validation of robust analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC-MS/MS and UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Storage and Stability of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium (B1214612), are increasingly vital in pharmaceutical research and development. The strategic incorporation of deuterium can significantly alter a molecule's metabolic fate, often leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. However, the very nature of the carbon-deuterium (C-D) bond, which underpins these advantages, also necessitates specific considerations for storage and handling to ensure the compound's integrity and stability. This technical guide provides an in-depth overview of the best practices for the storage and stability testing of deuterated compounds.
Core Principles of Deuterated Compound Stability
The primary stability concern for many deuterated compounds is the potential for deuterium-hydrogen (H-D) exchange, a reaction where a deuterium atom is replaced by a proton from the surrounding environment. This exchange can compromise the isotopic purity of the compound, leading to inaccurate experimental results and potentially altering the drug's efficacy and metabolism.
The stability of a deuterated compound is influenced by several factors:
-
Position of Deuteration: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups are more susceptible to exchange. Labels on aromatic rings or stable aliphatic positions are generally more robust.
-
Environmental Conditions: Temperature, light, and moisture can all impact the stability of deuterated compounds. Elevated temperatures can accelerate degradation and H-D exchange. Many organic compounds are light-sensitive and can undergo photodegradation. Moisture is a significant concern as it provides a source of protons for H-D exchange.
-
pH of the Medium: Acidic or basic conditions can catalyze H-D exchange. Therefore, maintaining a neutral pH is crucial for the stability of deuterated compounds in solution.
-
Solvent Choice: The solvent system used to dissolve and store deuterated compounds is critical. Protic solvents (e.g., water, methanol (B129727) in certain conditions) can readily exchange protons with the deuterated compound. Aprotic solvents are generally preferred for long-term storage.
The Kinetic Isotope Effect: A Double-Edged Sword
The foundation of the therapeutic benefit of many deuterated drugs is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when a C-D bond is present. This effect is particularly relevant in drug metabolism, where cytochrome P450 enzymes often catalyze the oxidative cleavage of C-H bonds. By replacing a hydrogen at a metabolically vulnerable site with deuterium, the rate of metabolism can be significantly reduced, leading to a longer drug half-life and improved pharmacokinetic properties.[2]
However, this inherent stability of the C-D bond does not preclude other degradation pathways or H-D exchange at labile positions. Therefore, understanding the KIE is crucial for both drug design and for developing appropriate stability-indicating analytical methods.
The Kinetic Isotope Effect in Drug Metabolism.
Storage and Handling Guidelines
Proper storage and handling are paramount to preserving the isotopic and chemical purity of deuterated compounds. The following guidelines are based on best practices and should be adapted based on the specific properties of the compound as detailed in its Certificate of Analysis.
General Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[3] |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light by using amber vials. Ensure the container is well-sealed.[3] |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[3] |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the high risk of H-D exchange. Prepare fresh as needed for immediate use.[3] |
Best Practices for Handling
-
Acclimatization: Before opening, allow the container of a deuterated compound, especially if refrigerated or frozen, to equilibrate to room temperature. This prevents the condensation of atmospheric moisture onto the cold compound, which could lead to H-D exchange.
-
Inert Atmosphere: Whenever possible, handle deuterated compounds under a dry, inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.[4]
-
Solvent Selection: Use high-purity, aprotic solvents for reconstitution and dilution unless the experimental protocol dictates otherwise.[3] Avoid acidic or basic aqueous solutions, as these can catalyze H-D exchange.
-
Container Choice: Store solutions in tightly sealed, high-quality vials. For light-sensitive compounds, use amber vials or store them in the dark.[4][5]
-
Solution Preparation: Prepare stock solutions individually for each deuterated standard rather than as a mixture to provide greater flexibility and stability.[6] Working solutions, especially at low concentrations, should be prepared fresh to minimize the risk of degradation or adsorption to container walls.
Stability Testing of Deuterated Compounds
Stability testing is crucial to establish the retest period for a deuterated active pharmaceutical ingredient (API) and the shelf life for a drug product. These studies should be conducted according to ICH guidelines and should employ validated stability-indicating analytical methods (SIAMs).
A SIAM is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from process impurities, excipients, or degradation products.[7][8]
Pharmacokinetic Improvements of Deuterated Drugs
The following table summarizes the observed pharmacokinetic improvements for several deuterated drugs compared to their non-deuterated counterparts, primarily due to the kinetic isotope effect.
| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter Improvement with Deuteration | Therapeutic Indication |
| Deutetrabenazine | Tetrabenazine | ~2-fold increase in the half-life of active metabolites; Lower and less variable Cmax of active metabolites. | Chorea associated with Huntington's disease, Tardive Dyskinesia |
| Deucravacitinib | Non-deuterated precursor | Significantly increased in vitro metabolic stability. | Plaque Psoriasis |
| CTP-543 | Ruxolitinib | Extended half-life. | Alopecia Areata |
| CTP-692 | D-serine | Increased systemic exposure. | Schizophrenia |
Note: Specific quantitative values for some compounds are proprietary to the developing pharmaceutical companies and are not publicly available in full detail.[9]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the general steps for preparing stock and working solutions of a deuterated standard.
-
Equilibration: Allow the sealed vial containing the lyophilized deuterated standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas.
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile, methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.
-
-
Storage of Stock Solution: Store the stock solution in a labeled, amber, tightly sealed vial at the recommended temperature (typically -20°C).[3]
-
Preparation of Working Solution:
-
On the day of the experiment, allow the stock solution to warm to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration.
-
Prepare working solutions fresh as needed.
-
Protocol 2: General Workflow for a Stability-Indicating Assay
The development of a robust stability-indicating assay is a multi-step process designed to ensure that any changes in the compound's purity and potency can be accurately detected.
Workflow for Developing a Stability-Indicating Assay.
Logical Decision-Making for Storage
The selection of appropriate storage conditions is a critical first step in ensuring the long-term stability of a deuterated compound. The following decision tree provides a logical framework for this process.
Decision Tree for Selecting Storage Conditions.
Conclusion
The unique properties of deuterated compounds that make them valuable tools in drug development also demand a rigorous and well-defined approach to their storage, handling, and stability assessment. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their deuterated compounds, thereby supporting the generation of accurate and reproducible data and facilitating the development of safer and more effective medicines. Always refer to the specific documentation provided by the manufacturer for individual compound recommendations.
References
- 1. bioscientia.de [bioscientia.de]
- 2. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Stability Testing [intertek.com]
- 7. ijcrt.org [ijcrt.org]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic Analysis of Ethyl 4-bromobenzoate-d4 by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-bromobenzoate-d4. Due to the limited availability of direct experimental data for the deuterated species, this guide presents predicted spectral data based on the analysis of its non-deuterated analog, Ethyl 4-bromobenzoate (B14158574). The methodologies for NMR data acquisition are also detailed.
Introduction
Ethyl 4-bromobenzoate is a chemical intermediate used in the synthesis of various organic compounds. Its deuterated form, this compound, where the four protons on the benzene (B151609) ring are replaced by deuterium (B1214612), is a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding its NMR spectral characteristics is crucial for its identification and quality control.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be significantly simplified compared to its non-deuterated counterpart due to the substitution of the aromatic protons with deuterium. The aromatic region (typically δ 7.5-8.0 ppm) will be silent. The expected signals correspond to the ethyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.38 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~1.39 | Triplet (t) | 3H | -OCH₂CH₃ |
Note: Chemical shifts are based on data for Ethyl 4-bromobenzoate in CDCl₃ and may vary slightly based on experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will show signals for the ethyl group carbons and the carbonyl carbon. The aromatic carbons, now bonded to deuterium, will exhibit characteristic changes. The signals for the deuterated carbons are expected to appear as low-intensity multiplets (typically triplets due to C-D coupling, as deuterium has a spin I=1) and may be shifted slightly upfield compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Predicted Multiplicity |
| ~165.5 | C=O | Singlet |
| ~131.7 | C2', C6' (Aromatic C-D) | Triplet |
| ~130.0 | C1' (Aromatic C-Br) | Singlet |
| ~129.8 | C3', C5' (Aromatic C-D) | Triplet |
| ~61.2 | -OCH₂CH₃ | Singlet |
| ~14.3 | -OCH₂CH₃ | Singlet |
Note: Chemical shifts are based on data for Ethyl 4-bromobenzoate and are approximate for the deuterated analog. The signals for the deuterated carbons (C2', C3', C5', C6') will be significantly less intense than the protonated carbons.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large solvent signals that may obscure sample peaks.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range covering from -1 to 12 ppm is typically sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for protonated carbons.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Spectral Width: A range covering from 0 to 220 ppm is standard.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.
Caption: Logical workflow for NMR spectral analysis.
Signaling Pathway of NMR Experiment
The diagram below outlines the fundamental signaling pathway in an NMR experiment, from the initial radiofrequency pulse to the detected signal.
Caption: Fundamental NMR signaling pathway.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 4-bromobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 4-bromobenzoate (B14158574) and its deuterated analog, ethyl 4-bromobenzoate-d4. This document details the fragmentation pathways, presents quantitative data in a structured format, outlines experimental protocols, and includes visualizations to aid in understanding the core concepts.
Introduction
Ethyl 4-bromobenzoate is a halogenated aromatic ester with applications in organic synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules. Its deuterated analog, this compound, is a valuable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry-based assays. Understanding the fragmentation pattern of both the labeled and unlabeled compound is crucial for method development, structural elucidation, and data interpretation. This guide will focus on the fragmentation behavior under electron ionization (EI), a common ionization technique in gas chromatography-mass spectrometry (GC-MS).
Mass Spectrometry Fragmentation of Ethyl 4-bromobenzoate
The mass spectrum of ethyl 4-bromobenzoate is characterized by several key fragments that arise from predictable cleavage patterns of aromatic esters. The presence of a bromine atom results in a distinctive isotopic pattern for bromine-containing fragments, with two major isotopes, 79Br and 81Br, having a natural abundance ratio of approximately 1:1.
The primary fragmentation pathways for ethyl 4-bromobenzoate under electron ionization are:
-
Loss of the ethoxy radical (•OCH2CH3): This is a common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion.
-
Loss of an ethylene (B1197577) molecule (C2H4): This occurs via a McLafferty-type rearrangement, where a gamma-hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.
-
Cleavage of the ester group: Fragmentation can also occur at other positions within the ester group, leading to various smaller charged fragments.
-
Fragmentation of the aromatic ring: At higher energies, the aromatic ring itself can fragment.
Quantitative Data: Fragmentation of Ethyl 4-bromobenzoate
The table below summarizes the major ions observed in the electron ionization mass spectrum of ethyl 4-bromobenzoate. The m/z values are given for the fragments containing the 79Br and 81Br isotopes.
| m/z (79Br) | m/z (81Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 228 | 230 | [C9H9BrO2]+• | Molecular Ion (M+•) |
| 200 | 202 | [C7H4BrO2]+• | M+• - C2H4 (McLafferty Rearrangement) |
| 183 | 185 | [C7H4BrO]+ | M+• - •OCH2CH3 |
| 155 | 157 | [C6H4Br]+ | [M - OCH2CH3]+ - CO |
| 76 | 76 | [C6H4]+• | Fragmentation of the aromatic ring |
| 50 | 50 | [C4H2]+• | Fragmentation of the aromatic ring |
Fragmentation Pathway Diagram
Caption: Fragmentation pathway of Ethyl 4-bromobenzoate.
Predicted Mass Spectrometry Fragmentation of this compound
For the purpose of this guide, it is assumed that the four deuterium (B1214612) atoms are located on the ethyl group, specifically on the two methylene (B1212753) carbons, resulting in the structure Br-C6H4-COOCD2CD2H. This labeling pattern would increase the mass of the ethyl group by four mass units. The fragmentation pathways are expected to be analogous to the non-deuterated compound, with corresponding shifts in the mass-to-charge ratios of the fragments containing the deuterated ethyl group.
Predicted Quantitative Data: Fragmentation of this compound
The following table summarizes the predicted major fragment ions for this compound.
| m/z (79Br) | m/z (81Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 232 | 234 | [C9H5D4BrO2]+• | Molecular Ion (M'+•) |
| 202 | 204 | [C7H4BrO2]+• | M'+• - C2D2H2 (McLafferty Rearrangement) |
| 183 | 185 | [C7H4BrO]+ | M'+• - •OCD2CD2H |
| 155 | 157 | [C6H4Br]+ | [M' - OCD2CD2H]+ - CO |
| 76 | 76 | [C6H4]+• | Fragmentation of the aromatic ring |
| 50 | 50 | [C4H2]+• | Fragmentation of the aromatic ring |
It is important to note that in the McLafferty rearrangement, the transfer of a deuterium atom instead of a hydrogen atom could occur, which would result in a fragment at m/z 201/203. However, without experimental data, the primary predicted pathway is shown.
Predicted Fragmentation Pathway Diagram for this compound
Caption: Predicted fragmentation of this compound.
Experimental Protocols
A standard method for the analysis of ethyl 4-bromobenzoate and its deuterated analog involves gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of ethyl 4-bromobenzoate and this compound in a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working standard solutions by serially diluting the stock solutions to the desired concentration range for calibration.
-
Sample Preparation: For quantitative analysis, add a known amount of the this compound internal standard to the sample matrix before extraction. Extract the analytes from the sample matrix using an appropriate technique, such as liquid-liquid extraction or solid-phase extraction.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Data Analysis
-
Qualitative Analysis: Identify the peaks of interest by comparing their retention times and mass spectra with those of the reference standards and spectral libraries (e.g., NIST).
-
Quantitative Analysis: In SIM mode, monitor the characteristic ions for both the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Experimental Workflow
Caption: General workflow for GC-MS analysis.
A Technical Guide to the Solubility of Ethyl 4-bromobenzoate in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-bromobenzoate (B14158574) in various organic solvents. Due to the limited availability of public data on Ethyl 4-bromobenzoate-d4, this document focuses on the non-deuterated analog, Ethyl 4-bromobenzoate. The solubility of deuterated compounds is generally analogous to their non-deuterated counterparts; therefore, the data herein serves as a robust proxy for researchers working with the deuterated form. This guide includes a summary of physical and chemical properties, qualitative solubility information, and a detailed experimental protocol for solubility determination.
Introduction
Ethyl 4-bromobenzoate is an aryl halide, a class of compounds widely utilized as intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[1] Understanding the solubility of this compound is critical for its application in reaction chemistry, purification processes, and formulation development. This guide aims to consolidate the available information on its solubility and provide a practical framework for its experimental determination.
Physicochemical Properties of Ethyl 4-bromobenzoate
A summary of the key physical and chemical properties of Ethyl 4-bromobenzoate is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |
| Molecular Weight | 229.07 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |
| Physical State | Liquid at room temperature | [7] |
| Melting Point | 18 °C / 64.4 °F | [4][5][6] |
| Boiling Point | 262 - 264 °C / 503.6 - 507.2 °F | [4] |
| Density | ~1.403 g/mL at 25 °C | [3][5][6][8] |
| log Pow | 3.303 | |
| Flash Point | > 110 °C / > 230 °F | [5][6][8] |
Solubility Profile
| Solvent Class | Solubility | Rationale / Notes | Reference |
| Water | Insoluble / Slightly Soluble | As an aryl halide, it is unable to form significant hydrogen bonds with water molecules.[4][5][6][8][9][10] | |
| Polar Organic Solvents | Soluble | One source indicates solubility in polar solvents.[4] This would include solvents like ethanol, methanol, and acetone. | |
| Non-polar Organic Solvents | Soluble | Generally, organic halides are soluble in common organic solvents.[9] Given its structure (an aromatic ring and an ethyl ester group), it is expected to be soluble in non-polar solvents such as toluene, hexanes, and diethyl ether based on the "like dissolves like" principle. |
Note: There appears to be some conflicting general information. While one source suggests solubility in polar and insolubility in non-polar solvents, the general behavior of aryl halides and their structure would predict solubility in a broad range of common organic solvents.[4][9] Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of Ethyl 4-bromobenzoate in a specific organic solvent using the isothermal shake-flask method.
4.1. Materials and Equipment
-
Ethyl 4-bromobenzoate (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of Ethyl 4-bromobenzoate to a vial.
-
Record the initial mass of the compound added.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid (or undissolved liquid) to settle.
-
For finer suspensions, centrifuge the vial at a moderate speed to ensure clear separation of the saturated solution from the excess solute.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot (e.g., 100 µL) of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of Ethyl 4-bromobenzoate.
-
-
Calculation of Solubility:
-
Calculate the concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
4.3. Experimental Workflow Diagram
Caption: Workflow for determining the solubility of Ethyl 4-bromobenzoate.
Conclusion
Ethyl 4-bromobenzoate is a liquid at room temperature that is insoluble in water but is expected to be soluble in a range of common organic solvents.[9] For researchers in synthetic chemistry and drug development, this solubility profile is crucial for selecting appropriate reaction media, purification solvents, and formulation excipients. Due to the absence of specific quantitative data in the literature, the experimental protocol provided in this guide offers a reliable method for determining the precise solubility in solvents relevant to a specific application. It is always recommended to perform experimental verification to ascertain the solubility for critical applications.
References
- 1. t.soka.ac.jp [t.soka.ac.jp]
- 2. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-bromobenzoate | 5798-75-4 | FE70444 | Biosynth [biosynth.com]
- 4. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. quora.com [quora.com]
Principle of using deuterated internal standards in mass spectrometry
An In-depth Technical Guide on the Principle of Using Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique that corrects for sample loss during preparation and variations in instrument response by using a stable isotope-labeled version of the analyte as an internal standard (IS).[1][2]
A deuterated internal standard is a molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[3][4] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but has a higher molecular weight.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical properties ensure they behave similarly throughout the entire analytical process—from extraction to ionization.[5][6]
By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[5] Any loss of the analyte during sample handling, extraction, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss of the deuterated standard.[2][7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[8]
Advantages Over Non-Isotopically Labeled Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis, offering significant advantages over other types of internal standards like structural analogs.[9][10] Their superiority lies in their ability to compensate for analytical variability more effectively.
Key advantages include:
-
Correction for Matrix Effects : Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS.[9] Since a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[8]
-
Compensation for Extraction Variability : Losses during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are inconsistent. A deuterated IS, added at the start, tracks these losses precisely.[3]
-
Improved Accuracy and Precision : By correcting for multiple sources of error, deuterated standards lead to significantly improved assay accuracy (% bias) and precision (% coefficient of variation, CV).[10]
Quantitative Data Presentation
The superiority of deuterated internal standards is evident in the quantitative improvement of bioanalytical assay performance. The following tables summarize comparative data from various studies.
Table 1: Performance Comparison of Deuterated vs. Analog Internal Standards
| Performance Metric | Deuterated Internal Standard | Analog Internal Standard | Key Finding |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Deuterated IS provides more accurate quantification due to better compensation for matrix effects.[9][10] |
| Precision (% CV) | Typically <10% | Can be >15% | Tighter control over variability is achieved with a deuterated IS.[11] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of the deuterated IS ensures it experiences the same matrix effects as the analyte.[9] |
| Extraction Recovery | Tracks analyte recovery | Can differ significantly | A 35% difference in extraction recovery has been reported between an analyte and its structural analog.[6] |
Table 2: Validation Summary for a Validated LC-MS/MS Method (Example: Teriflunomide)
This table presents typical performance data for a validated bioanalytical method using a deuterated internal standard (Teriflunomide-d4).
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Performance with Deuterated IS (Teriflunomide-d4) |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ Precision (% CV) | ≤ 20% | < 10% |
| LLOQ Accuracy (% Bias) | Within ±20% | -5.2% to 6.8% |
| QC Precision (% CV) | ≤ 15% | 2.5% to 7.5% |
| QC Accuracy (% Bias) | Within ±15% | -4.5% to 8.1% |
| Matrix Factor CV (%) | ≤ 15% | < 8% |
| Data synthesized from a representative bioanalytical method validation study.[9] |
Key Considerations for Implementation
While powerful, the effective use of deuterated standards requires careful consideration of several factors:
-
Isotopic and Chemical Purity : The standard should have high isotopic enrichment (ideally ≥98%) and chemical purity (>99%) to prevent interference from any unlabeled analyte present as an impurity.[12][13]
-
Position of Deuterium Labeling : Deuterium atoms must be placed on stable positions within the molecule. Avoid sites prone to hydrogen-deuterium (H/D) exchange, such as on heteroatoms (-OH, -NH) or acidic carbons, as this can compromise the analysis.[13]
-
Chromatographic Co-elution : For optimal correction, the deuterated standard must co-elute with the analyte. Highly deuterated compounds can sometimes exhibit a slight retention time shift (the "isotope effect"), which must be assessed during method development.[14]
-
Number of Deuterium Atoms : A minimum mass shift of +3 Daltons is generally recommended to avoid isotopic crosstalk from the natural abundance of ¹³C in the analyte.[14]
Experimental Protocols
The following sections provide detailed methodologies for common sample preparation techniques and a typical LC-MS/MS analysis workflow.
Synthesis of Deuterated Internal Standards
The incorporation of deuterium can be achieved through two primary strategies:
-
Hydrogen-Deuterium (H/D) Exchange : This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals in the presence of a deuterium source like D₂O.[13]
-
Protocol Example (Microwave-Assisted H/D Exchange of Diclofenac) :
-
Preparation : Dissolve 100 mg of diclofenac (B195802) in 5 mL of D₂O (with a co-solvent for solubility) in a microwave-transparent vessel.[13]
-
Catalyst Addition : Add a catalytic amount of a palladium-based catalyst (e.g., 10 mol%).[13]
-
Irradiation : Seal the vessel and irradiate in a microwave reactor at a controlled temperature (e.g., 120-150 °C) for 30-60 minutes.[13]
-
Work-up : After cooling, quench the reaction with H₂O and extract the product with an organic solvent (e.g., ethyl acetate).[13]
-
Purification : Purify the crude product using flash chromatography or preparative HPLC.[13]
-
Characterization : Confirm identity, purity, and deuteration level using NMR and mass spectrometry.[13]
-
-
-
De Novo Chemical Synthesis : This approach involves the complete synthesis of the molecule using deuterated starting materials or reagents, offering greater control over the label's position and number.[7][13]
Sample Preparation Protocols
The following are generalized protocols. Specific volumes and reagents should be optimized for each specific application.
This is a rapid method for removing the majority of proteins from a biological fluid like plasma or serum.
-
Aliquoting : To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution. Vortex briefly.[12]
-
Precipitation : Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent).[12]
-
Vortexing : Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[12]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[12]
LLE separates compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic).
-
Aliquoting : To 100 µL of each sample in a glass tube, add 10 µL of the deuterated internal standard working solution.
-
Buffering : Add 100 µL of a suitable buffer to adjust the pH, optimizing the analyte's partition into the organic phase.
-
Extraction : Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Mixing : Cap and vortex vigorously for 1-2 minutes.
-
Centrifugation : Centrifuge at ~3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer : Transfer the organic layer to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
SPE uses a solid sorbent to selectively retain the analyte while interferences are washed away.
-
Conditioning : Pass 1 mL of methanol (B129727) through the SPE cartridge to wet the sorbent.[15]
-
Equilibration : Pass 1 mL of water or an appropriate buffer through the cartridge. Do not let the sorbent dry.[15]
-
Sample Loading : Load the pre-treated sample (e.g., plasma diluted with buffer, with deuterated IS added) onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).[15]
-
Washing : Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove matrix interferences.[15]
-
Elution : Elute the analyte and deuterated IS with 1 mL of a strong solvent (e.g., methanol or acetonitrile).[15]
-
Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Instrument Parameters
The following are typical starting parameters that must be optimized for the specific analyte and instrument.
-
Liquid Chromatography (LC):
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient : A suitable gradient from low to high percentage of Mobile Phase B to achieve co-elution and good peak shape.[12]
-
Flow Rate : 0.3 - 0.5 mL/min.[12]
-
Injection Volume : 5 - 10 µL.[12]
-
-
Mass Spectrometry (MS/MS - Triple Quadrupole):
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode.[12]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[14]
-
MRM Transitions : Determine the optimal precursor ion → product ion transitions for both the analyte and the deuterated internal standard by infusing individual standard solutions.[12]
-
Application in Metabolic Pathway Elucidation
Beyond quantification, deuterated compounds are powerful tools for tracing metabolic pathways.[16][17] By introducing a deuterated precursor into a biological system, researchers can track the incorporation of deuterium into downstream metabolites using mass spectrometry. This allows for the mapping of biotransformation pathways and the identification of novel metabolites.[18][19]
Another strategy involves the "kinetic isotope effect." Placing deuterium at a known site of metabolism can slow down the enzymatic reaction (e.g., by Cytochrome P450 enzymes) due to the greater strength of the C-D bond compared to the C-H bond.[16] This can be used to investigate metabolic switching, where the metabolism of the drug is shunted to alternative pathways.[20]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[12] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[21] A thorough understanding of their physicochemical properties, appropriate selection criteria, and careful method validation are essential for their successful implementation in both research and regulated drug development environments.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. resolvemass.ca [resolvemass.ca]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. masspec.scripps.edu [masspec.scripps.edu]
- 19. researchmgt.monash.edu [researchmgt.monash.edu]
- 20. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Preparation of Ethyl 4-bromobenzoate-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the preparation of stock solutions of Ethyl 4-bromobenzoate-d4. Ethyl 4-bromobenzoate (B14158574) and its isotopically labeled analogues are valuable intermediates in the synthesis of various pharmaceutical compounds and are used as internal standards in analytical studies. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock solutions of this compound at a concentration of 100 mM and 10 mg/mL. Adherence to this protocol will help ensure the integrity and accuracy of the prepared solutions for downstream applications in drug discovery, development, and quality control.
Safety Precautions
Before beginning, review the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]
-
Disposal: Dispose of all waste, including empty containers and unused solutions, in accordance with local, state, and federal regulations for hazardous waste.[2]
Materials and Equipment
-
This compound
-
Anhydrous/ACS grade solvent (e.g., Methanol, Ethanol, DMSO, Acetonitrile)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer or sonicator
-
Amber glass vials with screw caps (B75204) for storage
Experimental Protocols
This section details the procedures for preparing a 100 mM and a 10 mg/mL stock solution of this compound. The physical properties of Ethyl 4-bromobenzoate are provided in Table 1 for calculation purposes. The deuterated compound will have a slightly higher molecular weight.
Table 1: Physical Properties of Ethyl 4-bromobenzoate
| Property | Value |
| Molecular Weight | ~229.07 g/mol (non-deuterated) |
| Density | ~1.403 g/mL at 25°C[3] |
| Physical Form | Liquid[3] |
Note on Deuterated Compound: The molecular weight of this compound will be higher than the non-deuterated form due to the presence of four deuterium (B1214612) atoms. For accurate molar concentration calculations, use the molecular weight provided by the manufacturer of the deuterated compound. For this protocol, we will use an approximate molecular weight of 233.10 g/mol (assuming replacement of 4 hydrogen atoms with deuterium on the benzene (B151609) ring).
Protocol 1: Preparation of a 100 mM Stock Solution
This protocol is for the preparation of a stock solution with a molar concentration.
Table 2: Volumes for 100 mM this compound Stock Solution
| Desired Final Volume | Mass of this compound to Weigh |
| 1 mL | 23.31 mg |
| 5 mL | 116.55 mg |
| 10 mL | 233.10 mg |
Procedure:
-
Select Solvent: Choose a suitable polar solvent in which this compound is readily soluble, such as methanol, ethanol, DMSO, or acetonitrile.
-
Weigh Compound: Accurately weigh the required mass of this compound (refer to Table 2) using an analytical balance and transfer it to a clean, dry volumetric flask of the desired volume.
-
Dissolve Compound: Add a portion of the selected solvent to the volumetric flask (approximately half of the final volume).
-
Ensure Complete Dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Bring to Final Volume: Once the compound is completely dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean, clearly labeled amber glass vial with a screw cap. Store the solution at 2-8°C, protected from light.
Protocol 2: Preparation of a 10 mg/mL Stock Solution
This protocol is for the preparation of a stock solution with a mass/volume concentration.
Table 3: Volumes for 10 mg/mL this compound Stock Solution
| Desired Final Volume | Mass of this compound to Weigh |
| 1 mL | 10 mg |
| 5 mL | 50 mg |
| 10 mL | 100 mg |
Procedure:
-
Select Solvent: Choose a suitable polar solvent such as methanol, ethanol, DMSO, or acetonitrile.
-
Weigh Compound: Accurately weigh the required mass of this compound (refer to Table 3) and transfer it to a volumetric flask.
-
Dissolve Compound: Add approximately half of the final volume of the chosen solvent to the flask.
-
Ensure Complete Dissolution: Use a vortex mixer or sonicator to facilitate the complete dissolution of the compound.
-
Bring to Final Volume: Carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenize: Securely cap the flask and invert it multiple times to ensure a uniform solution.
-
Storage: Aliquot the stock solution into labeled amber glass vials and store at 2-8°C, protected from light.
Experimental Workflow
Caption: Workflow for the preparation of this compound stock solution.
References
Application of Ethyl 4-bromobenzoate-d4 in Environmental Sample Analysis: A Guide for Researchers
Abstract
The accurate quantification of emerging environmental contaminants is a critical challenge in environmental science and toxicology. Many of these compounds, including pesticides, pharmaceuticals, and endocrine disruptors, are present at trace levels in complex matrices such as water, soil, and sediment. The use of stable isotope-labeled internal standards, such as Ethyl 4-bromobenzoate-d4, is a cornerstone of robust and reliable analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of environmental samples, targeted at researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is the deuterated form of Ethyl 4-bromobenzoate, a compound structurally similar to many environmental pollutants containing a benzoate (B1203000) functional group. Its utility as an internal standard stems from its chemical and physical similarity to a range of target analytes. In mass spectrometry-based analytical techniques, a deuterated internal standard is added to a sample at a known concentration before sample preparation. Because the deuterated standard has nearly identical extraction efficiency and chromatographic behavior to the native analyte, it can be used to correct for variations in sample recovery and instrument response. This approach, known as isotope dilution mass spectrometry, significantly enhances the accuracy and precision of quantitative analysis.[1][2]
The key advantages of using a deuterated internal standard like this compound include:
-
Compensation for Matrix Effects: Environmental samples are often complex and can cause ion suppression or enhancement in the mass spectrometer. A co-eluting deuterated standard experiences similar matrix effects as the analyte, allowing for accurate correction.
-
Correction for Sample Loss: Losses during sample preparation steps such as extraction, cleanup, and concentration are accounted for by monitoring the recovery of the internal standard.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, random errors and systematic biases in the analytical workflow can be minimized.
Application: Analysis of Endocrine Disrupting Compounds in Water
This application note details a method for the determination of a suite of endocrine-disrupting compounds (EDCs) in surface water using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). This compound is employed as an internal standard to ensure accurate quantification.
Target Analytes:
-
Bisphenol A (BPA)
-
4-Nonylphenol
-
Triclosan
-
A selection of phthalate (B1215562) esters (e.g., Di(2-ethylhexyl) phthalate - DEHP, Dibutyl phthalate - DBP)
Experimental Protocol
Reagents and Materials
-
This compound solution (10 µg/mL in methanol)
-
Analytical standards of target EDCs
-
Methanol, Acetone, Dichloromethane (pesticide residue grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)
-
Nitrogen gas for evaporation
-
Autosampler vials with inserts
Sample Preparation and Extraction
-
Sample Collection: Collect 1 L water samples in amber glass bottles.
-
Fortification: Add a known amount of this compound internal standard solution to each 1 L water sample to achieve a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the trapped analytes and the internal standard from the cartridge with 10 mL of a dichloromethane/acetone (1:1, v/v) mixture.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.
-
Transfer: Transfer the concentrated extract to an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the target analytes in the environmental samples is then determined from this calibration curve.
Quantitative Data Summary
The following tables present illustrative data for a typical method validation. Note: This data is for demonstrative purposes and actual values must be determined experimentally.
Table 1: Method Linearity
| Analyte | Calibration Range (ng/L) | R² |
| Bisphenol A | 10 - 1000 | > 0.995 |
| 4-Nonylphenol | 20 - 2000 | > 0.995 |
| Triclosan | 10 - 1000 | > 0.995 |
| DEHP | 50 - 5000 | > 0.990 |
Table 2: Recovery and Precision
| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| Bisphenol A | 50 | 95 | < 10 |
| 500 | 98 | < 8 | |
| 4-Nonylphenol | 100 | 92 | < 12 |
| 1000 | 96 | < 10 | |
| Triclosan | 50 | 99 | < 7 |
| 500 | 101 | < 5 | |
| DEHP | 200 | 88 | < 15 |
| 2000 | 91 | < 12 |
Table 3: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL, ng/L) | Method Quantification Limit (MQL, ng/L) |
| Bisphenol A | 3 | 10 |
| 4-Nonylphenol | 7 | 20 |
| Triclosan | 2 | 10 |
| DEHP | 15 | 50 |
Visualizations
Caption: Experimental workflow for the analysis of EDCs in water.
Caption: Principle of isotope dilution with an internal standard.
Conclusion
This compound serves as an effective internal standard for the quantitative analysis of a variety of emerging environmental contaminants by GC-MS and other mass spectrometry-based methods. Its use is critical for achieving the high levels of accuracy and precision required for environmental monitoring and regulatory compliance. The protocol outlined in this document provides a robust framework for the analysis of endocrine-disrupting compounds in water, and can be adapted for other analytes and matrices with appropriate method development and validation. The successful implementation of methods utilizing deuterated internal standards is essential for generating reliable data on the prevalence and fate of contaminants in the environment.
References
Application Note: High-Throughput Quantification of Multi-Class Pesticides in Complex Matrices Using Deuterated Internal Standards and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental analysis, and toxicology.
Introduction
The accurate and reliable quantification of pesticide residues in complex matrices such as food, water, and soil is critical for ensuring consumer safety and environmental protection.[1][2] Analytical challenges, including matrix effects (ion suppression or enhancement), sample preparation variability, and instrument fluctuations, can significantly compromise the accuracy and precision of results.[3] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogues, is a robust and widely accepted strategy to overcome these challenges.[4]
A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms are replaced by deuterium.[4] Because they share nearly identical physicochemical properties with their non-labeled counterparts, they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer.[4] This allows them to effectively compensate for variations during the entire analytical workflow, from extraction to detection.[1][3] By calculating the peak area ratio of the target analyte to its corresponding deuterated internal standard, a more accurate and reproducible quantification can be achieved, even in diverse and complex matrices.[3]
This application note provides a detailed protocol for the quantification of pesticides in a food matrix using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis with deuterated internal standards.[5][6][7]
Principle of Internal Standard Quantification
The fundamental principle of using a deuterated internal standard is to correct for analyte loss and signal variability. A known, fixed concentration of the deuterated standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[3][8] During analysis, the mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains stable even if the absolute responses fluctuate.
Caption: Logical workflow for quantification using a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type 1)
-
Reagents: Formic acid, Ammonium formate
-
Standards: Certified reference standards for target pesticides and their corresponding deuterated analogues.
-
QuEChERS Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate.[7]
-
d-SPE Sorbents: Primary secondary amine (PSA), C18.[7]
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[3]
Standard Solution Preparation
-
Primary Stock Solutions (Analyte & Deuterated IS): Prepare individual stock solutions of each pesticide and deuterated internal standard in methanol at a concentration of approximately 1000 µg/mL. Store at -20°C.
-
Intermediate Spiking Solutions: Create a mixed working solution of all target pesticide analytes in acetonitrile at a concentration suitable for spiking calibration standards and QC samples (e.g., 10 µg/mL).
-
Internal Standard (IS) Working Solution: Prepare a mixed working solution of all deuterated internal standards in acetonitrile. This solution will be added to all samples. A typical concentration is 200 ng/mL.[9]
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a streamlined approach for extracting pesticides from food matrices.[6]
Caption: Step-by-step workflow of the QuEChERS sample preparation method.
Detailed Steps:
-
Homogenization: Homogenize a representative sample (e.g., fruit, vegetable) to a uniform consistency.[10] For samples with low water content, adding a small amount of water may improve extraction efficiency.[6]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Add a precise volume of the deuterated internal standard working solution.[7][8]
-
Add 10 mL of acetonitrile.[7]
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).[5][7]
-
Shake the tube vigorously for 1 minute and then centrifuge to separate the organic and aqueous layers.[7]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., a mixture of PSA to remove organic acids and C18 to remove non-polar interferences).[7]
-
Vortex for 30 seconds and centrifuge at high speed.[7]
-
The resulting supernatant is ready for LC-MS/MS analysis. Filter it into an autosampler vial.[7]
-
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific target analytes.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
Table 1: Typical LC-MS/MS Instrumental Parameters.
Data Analysis
-
Integration: Integrate the peak areas for each target pesticide and its corresponding deuterated internal standard.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for every standard, QC, and sample.[7]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.[7] A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of the pesticide in the unknown samples by interpolating their peak area ratios on the calibration curve.[7]
Data Presentation and Performance
The use of deuterated internal standards significantly improves method performance by correcting for matrix-induced signal suppression or enhancement.
Method Validation Data
The following table illustrates the typical improvement in accuracy and precision when using a deuterated internal standard for the analysis of the pesticide Imidacloprid in a complex matrix like cannabis flower.
| Parameter | Without Internal Standard | With Deuterated IS (Imidacloprid-d4) |
| QC Level | 10 ppb | 10 ppb |
| Mean Calculated Conc. | 16.2 ppb | 10.4 ppb |
| Accuracy (% Recovery) | 162% | 104% |
| RSD (% Relative Std. Dev.) | > 50% | < 15% |
Table 2: Comparison of method performance with and without a deuterated internal standard. Data is illustrative, based on performance improvements described in the literature where accuracy deviations can exceed 60% and RSDs can be over 50% without an IS, but fall within 25% and 20% respectively with an IS.[3]
Recovery Data
Method validation should include an assessment of recovery at multiple concentration levels. Acceptable recovery values are typically within the 70-120% range with an RSD of ≤ 20%.[2][11]
| Pesticide | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| Carbaryl | 10 | 95.2 | 8.5 |
| 50 | 98.1 | 6.2 | |
| 100 | 101.5 | 5.1 | |
| Chlorpyrifos | 10 | 88.7 | 11.2 |
| 50 | 92.4 | 7.8 | |
| 100 | 94.0 | 6.5 | |
| Malathion | 10 | 91.3 | 9.8 |
| 50 | 96.6 | 7.1 | |
| 100 | 99.2 | 5.8 |
Table 3: Example recovery and precision data for pesticides spiked in a tomato matrix.
Example SRM Transitions
For high selectivity and sensitivity, at least two SRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard.
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Carbaryl | 202.1 | 145.1 | 117.1 |
| Carbaryl-d7 | 209.1 | 152.1 | 124.1 |
| Imidacloprid | 256.0 | 209.1 | 175.1 |
| Imidacloprid-d4 | 260.0 | 213.1 | 175.1 |
| Myclobutanil | 289.1 | 125.1 | 70.0 |
| Myclobutanil-d4 | 293.1 | 125.1 | 70.0 |
Table 4: Example SRM transitions for selected pesticides and their deuterated internal standards.
Conclusion
The use of deuterated internal standards is an indispensable tool for the accurate and precise quantification of pesticide residues in complex matrices. By compensating for variations in sample preparation and analysis, this technique significantly enhances the reliability and robustness of analytical methods. The combination of a streamlined sample preparation method like QuEChERS with the sensitivity and selectivity of LC-MS/MS analysis provides a powerful workflow for high-throughput pesticide residue testing, ensuring data of the highest quality for regulatory compliance and risk assessment.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantification of non-persistent pesticides in small volumes of human breast milk with ultra-high performance liquid chromatography coupled to tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. food-safety.com [food-safety.com]
- 11. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 4-bromobenzoate-d4 in Isotope Dilution Mass Spectrometry (IDMS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, particularly for complex matrices encountered in pharmaceutical and biomedical research.[1] Ethyl 4-bromobenzoate-d4, the deuterium-labeled analog of Ethyl 4-bromobenzoate (B14158574), serves as an ideal internal standard for the quantification of the parent compound and structurally related molecules. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2][3] This allows for the correction of analytical variability, such as matrix effects and ionization suppression, leading to highly reliable and reproducible results.[1][3]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard to a sample containing the analyte of interest. The labeled standard (e.g., this compound) and the native analyte are chemically identical, thus they exhibit the same behavior throughout the analytical process, including extraction, derivatization, and chromatographic separation.[1][2] However, they are distinguishable by the mass spectrometer due to their mass-to-charge (m/z) ratio difference.[1] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Advantages of Using this compound as an Internal Standard
-
High Accuracy and Precision: The co-elution of the deuterated standard with the analyte compensates for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision.[1][4]
-
Correction for Matrix Effects: In complex biological matrices, such as plasma or tissue homogenates, other molecules can interfere with the ionization of the analyte, a phenomenon known as matrix effect. Since the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, thus mitigating the impact of these effects.[1][3]
-
Enhanced Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance.[2]
Experimental Workflow for IDMS using this compound
The general workflow for a quantitative analysis using this compound as an internal standard is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing to determine the analyte concentration.
Protocols
Preparation of Stock and Working Solutions
a. Ethyl 4-bromobenzoate (Analyte) Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of Ethyl 4-bromobenzoate.
- Dissolve in 10 mL of methanol (B129727) in a volumetric flask.
- Sonicate for 5 minutes to ensure complete dissolution.
- Store at -20°C.
b. This compound (Internal Standard) Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound.
- Dissolve in 10 mL of methanol in a volumetric flask.
- Sonicate for 5 minutes to ensure complete dissolution.
- Store at -20°C.
c. Working Solutions:
- Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with methanol:water (1:1, v/v).
- Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the internal standard stock solution with methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting the analyte from a plasma sample.[1]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters (Illustrative)
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethyl 4-bromobenzoate: Q1 (m/z) -> Q3 (m/z) [parent -> product ion]
-
This compound: Q1 (m/z+4) -> Q3 (m/z+4) [parent -> product ion]
-
-
Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument and analyte.
-
Data Presentation
The following tables represent hypothetical but realistic data obtained from an IDMS experiment using this compound.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
Table 2: Sample Analysis Data
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample 1 | 45,600 | 49,900 | 0.914 | 35.2 |
| Sample 2 | 18,900 | 50,300 | 0.376 | 14.5 |
| Sample 3 | 88,200 | 49,700 | 1.775 | 68.4 |
Conclusion
This compound is an excellent internal standard for the accurate and precise quantification of Ethyl 4-bromobenzoate and related compounds by isotope dilution mass spectrometry. The use of a deuterated internal standard is a robust strategy to overcome challenges associated with complex sample matrices and instrumental variability, making it an indispensable tool in drug development and other research areas requiring high-quality quantitative data.[1] The protocols and data presented here provide a framework for the implementation of this powerful analytical technique.
References
Application Note: High-Throughput Quantification of Ethyl 4-bromobenzoate-d4 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 4-bromobenzoate-d4 in human plasma. This compound serves as a deuterated internal standard for the accurate quantification of its unlabeled analogue, Ethyl 4-bromobenzoate (B14158574), a compound of interest in various research and development areas. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical applications.
Introduction
Ethyl 4-bromobenzoate is an ester that can be used as a building block in organic synthesis. Accurate and reliable quantification of such compounds in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for a validated LC-MS/MS method for this compound, which can be readily adapted for the quantification of the unlabeled analyte. The distinct isotopic pattern of bromine, with 79Br and 81Br isotopes in a nearly 1:1 ratio, provides characteristic mass spectral signatures that can be leveraged for selective detection.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
Protocol:
-
Thaw plasma samples and the internal standard working solution at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the this compound working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column.
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 40% B and re-equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The MRM transitions were optimized for both Ethyl 4-bromobenzoate and its deuterated internal standard. The presence of bromine results in two major isotopic peaks for the precursor ion, M+ and M+2, with a nearly 1:1 intensity ratio. For simplicity, the transitions for the 79Br isotope are presented.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Ethyl 4-bromobenzoate | 229.0 | 201.0 | 0.1 | 15 |
| 229.0 | 183.0 | 0.1 | 20 | |
| This compound | 233.0 | 205.0 | 0.1 | 15 |
| 233.0 | 183.0 | 0.1 | 20 |
Note: The fragmentation of aromatic esters commonly involves the loss of the ethoxy group (-OC2H5) and subsequent loss of carbon monoxide (CO). For the d4-labeled standard, it is assumed the deuteriums are on the ethyl group, leading to a corresponding shift in the fragment ion.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.8 minutes. The sample preparation method was effective in removing matrix interferences, resulting in a clean baseline.
The method was validated for linearity, precision, and accuracy. A calibration curve was constructed by spiking known concentrations of a non-deuterated standard (as a surrogate for method validation purposes, assuming similar behavior to the deuterated analyte) into blank plasma. The response was linear over a concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were within ±15%, meeting the acceptance criteria for bioanalytical method validation.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis and can be a valuable tool in research studies requiring the accurate measurement of Ethyl 4-bromobenzoate.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound.
References
Application Notes and Protocols for Ethyl 4-bromobenzoate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide on the recommended use of Ethyl 4-bromobenzoate-d4 as an internal standard (IS) in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of specific published methods for this compound, the recommended concentrations provided herein are based on established principles of internal standardization and data from analogous deuterated internal standards used for structurally similar analytes.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of Ethyl 4-bromobenzoate. The incorporation of four deuterium (B1214612) atoms provides a distinct mass difference from the non-labeled compound, making it an ideal internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to the parent compound, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization behavior allow for accurate correction of variations in sample recovery and instrument response, leading to more precise and reliable quantification of target analytes.
Key Advantages:
-
Minimizes Matrix Effects: Compensates for signal suppression or enhancement caused by co-eluting matrix components.
-
Corrects for Procedural Losses: Accounts for analyte loss during sample extraction, cleanup, and injection.
-
Improves Method Robustness: Increases the precision and accuracy of quantitative results.
Recommended Concentration and Preparation of Stock Solutions
The optimal concentration of an internal standard is crucial for achieving accurate and precise results. It should be high enough to provide a stable and reproducible signal but not so high as to cause detector saturation or interfere with the quantification of the target analyte, especially at its lower limit of quantification (LLOQ).
Based on common practices for deuterated internal standards in trace analysis, a general concentration range is recommended. The final concentration should be optimized during method development and validation for the specific application.
Preparation of Stock and Working Solutions
Proper preparation of standard solutions is critical for accurate quantification.
Table 1: Preparation of this compound Stock and Working Solutions
| Solution | Preparation Steps | Recommended Concentration | Storage Conditions |
| Stock Solution | Accurately weigh a known amount of neat this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a precise final volume. | 1 mg/mL | -20°C in an amber vial |
| Working Solution | Dilute the stock solution with the appropriate solvent to achieve the desired working concentration. This solution is typically used to spike samples, calibration standards, and quality control samples. | 1 µg/mL to 10 µg/mL | -20°C in an amber vial |
Recommended Spiking Concentration in Samples
The concentration of the internal standard in the final sample extract should ideally be in the mid-range of the calibration curve of the target analyte.
Table 2: Recommended Spiking Concentrations for Analytical Methods
| Analytical Technique | Typical Analyte Concentration Range | Recommended IS Concentration in Final Extract |
| GC-MS | 1 ng/mL - 1000 ng/mL | 50 ng/mL - 200 ng/mL |
| LC-MS/MS | 0.1 ng/mL - 500 ng/mL | 10 ng/mL - 100 ng/mL |
Note: These are starting recommendations. The optimal concentration will depend on the specific analyte, matrix, instrument sensitivity, and the expected concentration range of the analyte in the samples.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in GC-MS and LC-MS analysis.
General Workflow for Sample Analysis
The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Protocol for GC-MS Analysis
This protocol is suitable for the analysis of semi-volatile organic compounds that are amenable to gas chromatography.
-
Sample Preparation:
-
To 1 mL of liquid sample (or an extract of a solid sample), add a precise volume of the this compound working solution to achieve a final concentration within the recommended range (e.g., 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Proceed with the established extraction and cleanup procedure for the target analyte.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking blank matrix with the target analyte at different concentrations.
-
Spike each calibration standard and QC sample with the same amount of this compound as the unknown samples.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and this compound.
-
Protocol for LC-MS/MS Analysis
This protocol is suitable for the analysis of a wide range of organic molecules, including pharmaceuticals and environmental contaminants.
-
Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add 10 µL of the this compound working solution to achieve a final concentration in the extract within the recommended range (e.g., 50 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards and QCs in the same biological matrix as the samples.
-
Spike each standard and QC with the same amount of this compound.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-product ion transitions for both the analyte and this compound.
-
Data Analysis and Quantification
The quantification of the target analyte is based on the ratio of its peak area to the peak area of the internal standard.
Caption: Logical flow of data analysis for quantification.
-
Construct a Calibration Curve: Plot the peak area ratio (Analyte Peak Area / IS Peak Area) of the calibration standards against their known concentrations.
-
Determine the Response Factor (RF): Perform a linear regression of the calibration curve. The equation of the line (y = mx + c) will be used for quantification.
-
Quantify the Analyte in Samples: Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte.
Method Validation Considerations
It is essential to validate the analytical method according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensure no interference from matrix components at the retention times of the analyte and IS.
-
Linearity and Range: Demonstrate a linear relationship between the response ratio and concentration over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte and IS.
-
Stability: Assess the stability of the analyte and IS in the matrix under different storage and processing conditions.
By following these guidelines and protocols, researchers can effectively utilize this compound as an internal standard to develop robust and reliable quantitative analytical methods.
The Gold Standard in Bioanalysis: Utilizing Ethyl 4-bromobenzoate-d4 for Enhanced Pharmacokinetic Accuracy
Application Note & Protocol
For researchers, scientists, and drug development professionals, the precise quantification of drug candidates and their metabolites in biological matrices is the bedrock of robust pharmacokinetic (PK) studies. The accuracy of these studies underpins critical decisions in the drug development pipeline. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis, offering unparalleled precision and accuracy.[1][2] This document provides detailed application notes and protocols for the use of Ethyl 4-bromobenzoate-d4 as an internal standard in pharmacokinetic studies.
This compound is an ideal internal standard for the quantification of its non-labeled counterpart, Ethyl 4-bromobenzoate (B14158574), or other structurally similar aromatic esters. By incorporating four deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer.[2] Crucially, its physicochemical properties remain nearly identical to the analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2][3]
Core Principles of Deuterated Internal Standards in Pharmacokinetic Studies
The fundamental advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte of interest.[2] This co-elution ensures that both the analyte and the internal standard experience the same experimental conditions, including any ion suppression or enhancement from the biological matrix.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise and accurate quantification can be achieved, regardless of variations in sample recovery or instrument performance.[1]
The selection of a stable isotope-labeled internal standard is a critical step in bioanalytical method development. The following diagram illustrates the decision-making process that underscores the superiority of this approach.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific analyte and biological matrix being studied. The methods are based on established procedures for the analysis of similar aromatic compounds in plasma.[4][5]
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a rapid and effective method for extracting small molecules from plasma samples.[4][5]
Materials:
-
Human or animal plasma samples
-
Ethyl 4-bromobenzoate (analyte) stock solution
-
This compound (internal standard) working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Example): The following parameters should be optimized by infusing a standard solution of Ethyl 4-bromobenzoate and this compound.
| Parameter | Analyte (Ethyl 4-bromobenzoate) | Internal Standard (this compound) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 230.0 | 234.0 |
| Product Ion (m/z) | 185.0 (example) | 189.0 (example) |
| Collision Energy | To be optimized | To be optimized |
| Dwell Time | 100 ms | 100 ms |
Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability.[3][6] The following tables summarize typical validation parameters for a method utilizing a deuterated internal standard.
Table 1: Calibration Curve Performance
| Parameter | Typical Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor (%CV) |
|---|---|---|---|---|
| Low QC | 85 - 95% | 85 - 95% | 0.95 - 1.05 | < 15% |
| High QC | 85 - 95% | 85 - 95% | 0.95 - 1.05 | < 15% |
Experimental Workflow Visualization
The overall workflow for a pharmacokinetic study using this compound as an internal standard is depicted below.
Caption: General workflow for a pharmacokinetic study using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of analytes in pharmacokinetic studies. Its properties as a stable isotope-labeled standard ensure high accuracy and precision, meeting the stringent requirements of regulatory bodies. The protocols and data presented herein offer a comprehensive guide for the implementation of this gold-standard approach in bioanalytical laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Organic Pollutants Using Ethyl 4-bromobenzoate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of a range of organic pollutants in environmental matrices. The use of Ethyl 4-bromobenzoate-d4 as an internal standard is highlighted, ensuring accuracy and precision in analytical measurements. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the separation and detection of semi-volatile organic compounds.
Introduction
The accurate quantification of organic pollutants in environmental samples is crucial for assessing environmental quality, ensuring regulatory compliance, and understanding potential risks to human health. Many of these pollutants, including pesticides, phthalates, and polychlorinated biphenyls (PCBs), are semi-volatile organic compounds (SVOCs) that can be effectively analyzed by GC-MS.
Isotope dilution mass spectrometry is a powerful technique that utilizes isotopically labeled internal standards to improve the accuracy and precision of quantitative analysis. Deuterated standards, such as this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they behave similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
This compound is a suitable internal standard for the analysis of a variety of organic pollutants, particularly those with similar chemical structures and volatilities. Its distinct mass-to-charge ratio allows for clear differentiation from target analytes in the mass spectrometer.
Experimental Protocols
This section details the step-by-step procedures for the analysis of organic pollutants in water and soil/sediment samples using this compound as an internal standard.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), acetone (B3395972), hexane (B92381) (pesticide residue grade or equivalent)
-
Standards:
-
Target organic pollutant standards (e.g., pesticide mix, phthalate (B1215562) mix, PCB mix)
-
This compound (internal standard solution, 100 µg/mL in DCM)
-
Surrogate standards (e.g., 2-Fluorobiphenyl, p-Terphenyl-d14)
-
-
Reagents: Anhydrous sodium sulfate (B86663) (granular, baked at 400°C for 4 hours), solid-phase extraction (SPE) cartridges (e.g., C18), glass wool.
-
Apparatus: Gas chromatograph with a mass selective detector (GC-MSD), autosampler, separatory funnels (2 L), concentration apparatus (e.g., Kuderna-Danish or rotary evaporator), analytical balance, volumetric flasks, pipettes, vials.
Sample Preparation: Water Samples
-
Sample Collection: Collect 1 L water samples in clean glass bottles.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the this compound internal standard and surrogate standards to each 1 L water sample.
-
Extraction:
-
Transfer the spiked water sample to a 2 L separatory funnel.
-
Add 60 mL of DCM, and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the DCM (bottom layer) into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the three DCM extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a rotary evaporator.
-
-
Solvent Exchange (if necessary): Exchange the solvent to hexane for final analysis.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL. The sample is now ready for GC-MS analysis.
Sample Preparation: Soil and Sediment Samples
-
Sample Preparation: Homogenize the soil/sediment sample and air-dry or freeze-dry to remove excess moisture.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a beaker and spike with a known amount of the this compound internal standard and surrogate standards.
-
Extraction (Soxhlet):
-
Mix the spiked sample with an equal amount of anhydrous sodium sulfate.
-
Place the mixture in a Soxhlet extraction thimble.
-
Extract with a 1:1 mixture of acetone and hexane for 16-24 hours.
-
-
Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interferences.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL with hexane. The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
Data Presentation
The following tables present representative quantitative data for the analysis of common organic pollutants using the described methods. Please note that this data is illustrative and actual performance may vary depending on the specific instrumentation and matrix.
Table 1: Representative Method Detection Limits (MDLs) and Quantitation Limits (QLs)
| Analyte Class | Representative Analytes | Matrix | MDL (µg/L or µg/kg) | QL (µg/L or µg/kg) |
| Pesticides | Chlorpyrifos, Endrin | Water | 0.05 | 0.15 |
| Soil | 1.0 | 3.0 | ||
| Phthalates | Di-n-butyl phthalate (DBP) | Water | 0.1 | 0.3 |
| Soil | 2.0 | 6.0 | ||
| PCBs | Aroclor 1254 | Water | 0.02 | 0.06 |
| Soil | 0.5 | 1.5 |
Table 2: Representative Recovery and Precision Data
| Analyte Class | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Pesticides | Water | Low | 95 | 8 |
| High | 102 | 5 | ||
| Soil | Low | 88 | 12 | |
| High | 97 | 9 | ||
| Phthalates | Water | Low | 92 | 10 |
| High | 99 | 7 | ||
| Soil | Low | 85 | 15 | |
| High | 94 | 11 | ||
| PCBs | Water | Low | 98 | 6 |
| High | 105 | 4 | ||
| Soil | Low | 90 | 10 | |
| High | 99 | 8 |
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
Caption: Workflow for water sample analysis.
Caption: Workflow for soil/sediment sample analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Sample preparation techniques for using Ethyl 4-bromobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Ethyl 4-bromobenzoate-d4 as an internal standard in quantitative analysis, primarily by mass spectrometry. The inclusion of a deuterated internal standard is a critical practice in analytical chemistry, particularly within regulated environments such as drug development, to ensure the accuracy, precision, and robustness of analytical methods.[1][2]
This compound, as a stable isotope-labeled analog of its non-labeled counterpart, is an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer.[1][3] This behavior enables it to effectively compensate for variations that can occur during sample preparation, injection volume differences, and instrument response fluctuations.[1][4] The key difference is its mass-to-charge ratio (m/z), which allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[1]
Core Applications
The primary application of this compound is as an internal standard in quantitative mass spectrometry assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are widely used in:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) studies: To accurately quantify drug concentrations in biological matrices.
-
Bioavailability and Bioequivalence studies: Comparing different formulations of a drug product.
-
Therapeutic Drug Monitoring (TDM): Ensuring drug concentrations are within the therapeutic window.[5]
-
Metabolic stability assays: To understand the rate at which a drug is metabolized.
The use of deuterated internal standards like this compound is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]
General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the use of a deuterated internal standard in a quantitative bioanalytical method.
Caption: General workflow for sample analysis using a deuterated internal standard.
Sample Preparation Protocols
The choice of sample preparation technique depends on the analyte, the biological matrix, and the required level of cleanliness.[4] Here are detailed protocols for common extraction methods.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for removing the majority of proteins from a biological sample, such as plasma or serum.[1]
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard stock solution
-
Precipitating solvent (e.g., ice-cold acetonitrile, methanol (B129727), or a mixture containing zinc sulfate)[5]
-
Vortex mixer
-
Centrifuge
-
Pipettes and sample tubes
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the sample and vortex briefly to mix.
-
Add 300 µL of ice-cold precipitating solvent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Quantitative Data Summary Table (Illustrative)
| Parameter | Value |
| Sample Volume | 100 µL |
| Internal Standard Volume | 10 µL |
| Precipitating Solvent Volume | 300 µL |
| Centrifugation Speed | >10,000 x g |
| Centrifugation Time | 10 min |
| Approximate Recovery | 85-95% |
| Matrix Effect | Moderate |
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from interferences in the sample matrix by partitioning them between two immiscible liquid phases.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound internal standard stock solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
Aqueous buffer (to adjust pH if necessary)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of the biological sample into a clean glass tube.
-
Add 10 µL of the this compound internal standard stock solution and vortex.
-
(Optional) Add 100 µL of an appropriate aqueous buffer to adjust the pH.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Quantitative Data Summary Table (Illustrative)
| Parameter | Value |
| Sample Volume | 200 µL |
| Internal Standard Volume | 10 µL |
| Extraction Solvent Volume | 1 mL |
| Centrifugation Speed | 3,000 x g |
| Centrifugation Time | 5 min |
| Approximate Recovery | 90-105% |
| Matrix Effect | Low to Moderate |
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]
Materials:
-
Biological sample (e.g., urine, plasma)
-
This compound internal standard stock solution
-
SPE cartridges (e.g., C18, HLB)
-
Vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile, methanol)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Add 10 µL of the this compound internal standard stock solution to 1 mL of the biological sample and vortex to mix.[1]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[1]
-
Equilibration: Pass 1 mL of water through each cartridge. Do not let the cartridge bed go dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Quantitative Data Summary Table (Illustrative)
| Parameter | Value |
| Sample Volume | 1 mL |
| Internal Standard Volume | 10 µL |
| Conditioning Solvent Volume | 1 mL |
| Elution Solvent Volume | 1 mL |
| Approximate Recovery | >95% |
| Matrix Effect | Low |
Data Analysis and Quantification
The use of a deuterated internal standard allows for ratiometric quantification. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. This relationship is then used to determine the concentration of the analyte in the unknown samples.
Caption: Logical flow of ratiometric quantification.
Conclusion
Deuterated internal standards like this compound are indispensable tools in modern mass spectrometry for achieving high levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially in complex biological matrices.[1] Careful selection of the sample preparation method and thorough validation are essential for the successful implementation of robust and reliable bioanalytical assays in research and drug development.
References
The Role of Ethyl 4-bromobenzoate-d4 in Advancing Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. The use of stable isotope-labeled internal standards is a cornerstone of rigorous analytical methodology, compensating for variations that can occur during sample preparation and analysis. This document provides detailed application notes and protocols for the hypothetical use of Ethyl 4-bromobenzoate-d4 as a novel internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics research. While not a commonly documented standard for this application, its properties serve as an excellent model to illustrate the principles and practices of employing deuterated internal standards.
Application Notes
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are chemically almost identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] This near-identical chemical behavior allows the SIL internal standard to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thus providing a reliable means for normalization.[3]
Key Advantages of Using a Deuterated Internal Standard like this compound:
-
Correction for Sample Preparation Variability: Losses of analytes during complex extraction procedures can be accounted for by adding a known amount of the internal standard at the beginning of the workflow.
-
Mitigation of Matrix Effects: Co-eluting endogenous compounds in biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. A co-eluting SIL internal standard experiences the same effect, allowing for accurate correction.[4]
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of quantification are significantly improved, which is crucial for reliable biomarker discovery and validation.[5]
Considerations for Using Deuterated Standards:
While deuterium is a common and cost-effective choice for isotopic labeling, researchers should be aware of potential limitations.[2] These can include:
-
Chromatographic Shift: The slightly different physicochemical properties of deuterated compounds can sometimes lead to a small shift in retention time compared to the unlabeled analyte.[2] This can be problematic if the analyte and standard do not experience the same matrix effects due to incomplete co-elution.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons in the solvent or on the analytical column, leading to a loss of the isotopic label and inaccurate quantification.[2][6] Careful selection of the labeling position is crucial to minimize this risk.
Experimental Protocols
The following protocols are provided as a representative example of how this compound could be theoretically applied as an internal standard in an untargeted metabolomics workflow for the analysis of human plasma samples.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade methanol (B129727).
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C in an amber glass vial.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean microcentrifuge tube.
-
Add 990 µL of LC-MS grade methanol to achieve a final concentration of 10 µg/mL.
-
Vortex to mix. This working solution will be used to spike the samples.
-
Protocol 2: Plasma Sample Preparation and Metabolite Extraction
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking:
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound working solution.
-
-
Protein Precipitation and Metabolite Extraction:
-
Add 400 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites and the internal standard, to a new clean microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an LC-MS autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, capable of MS/MS fragmentation.
-
Column: A reversed-phase C18 column is a common choice for separating a wide range of metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested for optimal detection of a broad range of metabolites.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for untargeted analysis.
-
Monitoring of Internal Standard: The mass-to-charge ratios (m/z) for both the unlabeled (if present as a contaminant in the standard) and the deuterated Ethyl 4-bromobenzoate (B14158574) should be monitored.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the performance of this compound as an internal standard.
Table 1: Linearity of a Hypothetical Analyte with and without Internal Standard Normalization
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 12,500 | 510,000 | 0.025 |
| 5 | 60,000 | 505,000 | 0.119 |
| 10 | 115,000 | 498,000 | 0.231 |
| 50 | 580,000 | 512,000 | 1.133 |
| 100 | 1,200,000 | 508,000 | 2.362 |
| R² (without IS) | 0.9985 | ||
| R² (with IS) | 0.9999 |
This table demonstrates that normalization with the internal standard can improve the linearity of the calibration curve.
Table 2: Assessment of Recovery and Matrix Effect for a Hypothetical Analyte
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | % Recovery | % Matrix Effect |
| Recovery | |||||
| Spiked before extraction | 85,000 | 495,000 | 0.172 | ||
| Spiked after extraction | 98,000 | 505,000 | 0.194 | 88.7% | |
| Matrix Effect | |||||
| Spiked after extraction | 98,000 | 505,000 | 0.194 | ||
| Spiked in solvent | 120,000 | 500,000 | 0.240 | -19.2% |
% Recovery = (Peak area ratio of pre-extraction spike / Peak area ratio of post-extraction spike) x 100 % Matrix Effect = ((Peak area ratio in matrix / Peak area ratio in solvent) - 1) x 100
This table illustrates how the internal standard can be used to quantify the efficiency of the extraction process (recovery) and the impact of the biological matrix on the analyte signal (matrix effect).
Visualizations
Caption: A generalized workflow for metabolomics analysis using an internal standard.
Caption: The principle of internal standard normalization in metabolomics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards quantitative mass spectrometry-based metabolomics in microbial and mammalian systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chromatographic Behavior of Deuterated vs. Non-Deuterated Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the use of stable isotope-labeled compounds, most notably deuterated standards, has become a cornerstone for accurate and precise quantification.[1] Deuteration, the substitution of one or more hydrogen atoms (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D), creates a molecule that is chemically very similar to its non-deuterated (protiated) counterpart but possesses a distinct mass.[2][3] This mass difference is readily detectable by mass spectrometry (MS), making deuterated compounds invaluable as internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5]
While chemically similar, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences that lead to observable variations in chromatographic behavior.[6] This phenomenon, known as the chromatographic isotope effect (CIE) or deuterium isotope effect, most commonly manifests as a slight difference in retention time between the deuterated and non-deuterated analogs.[7][8] Typically, the deuterated compound elutes slightly earlier than the non-deuterated compound, an observation termed the "inverse isotope effect".[7][9] This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence intermolecular interactions with the stationary phase.[4][10]
Understanding and characterizing this chromatographic behavior is crucial for robust method development and validation, especially when using deuterated compounds as internal standards to correct for matrix effects and ensure the highest quality of quantitative data.[2][11] This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in their work with deuterated and non-deuterated standards.
Data Presentation: Quantitative Comparison of Retention Times
The magnitude of the retention time shift between deuterated and non-deuterated compounds is influenced by several factors, including the number and position of deuterium atoms, the molecular structure of the analyte, and the chromatographic conditions.[7][12] The following tables summarize the observed chromatographic behavior from various studies.
| Analyte | Deuterated Analog | Chromatographic System | Retention Time (min) - Non-Deuterated | Retention Time (min) - Deuterated | Retention Time Difference (min) |
| Olanzapine (B1677200) (OLZ) | OLZ-D3 | Normal-Phase LC-MS/MS | - | - | Deuterated elutes earlier |
| Des-methyl olanzapine (DES) | DES-D8 | Normal-Phase LC-MS/MS | - | - | Deuterated elutes earlier |
| Testosterone | Testosterone-D2 | LC-MS/MS | 1.37 | - | - |
| Testosterone | Testosterone-D5 | LC-MS/MS | 1.37 | - | Slight separation observed |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | 5-HIAA-D2 | LC-MS/MS | 1.37 | - | Co-elution |
Note: Specific retention times were not available in all cited documents, but the relative elution order was described.
Experimental Protocols
The following are detailed methodologies for the analysis of deuterated and non-deuterated compounds using common analytical techniques.
Protocol 1: Quantification of a Deuterated Drug Candidate in Human Plasma using LC-MS/MS
This protocol provides a representative example for the quantification of a deuterated drug and its non-deuterated analog in a biological matrix.[3]
1. Sample Preparation (Protein Precipitation) [3][4]
-
Thaw human plasma samples, calibration standards, and quality control samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components. An example gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor at least two specific precursor-to-product ion transitions for both the non-deuterated analyte and the deuterated internal standard.
-
Protocol 2: Analysis of Deuterated and Non-Deuterated Compounds by GC-MS
This protocol outlines a general procedure for the separation and analysis of volatile and semi-volatile deuterated and non-deuterated compounds.[9]
1. Sample Preparation
-
Prepare stock solutions of the deuterated and non-deuterated standards in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
Create a mixed standard solution containing both the deuterated and non-deuterated compounds at a known concentration.
-
For complex matrices, a sample extraction and cleanup procedure such as liquid-liquid extraction or solid-phase extraction may be necessary.
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A nonpolar or mid-polar capillary column is often suitable (e.g., SPB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program: An example program is as follows:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify fragmentation patterns or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
In SIM mode, monitor characteristic ions for both the non-deuterated and deuterated compounds.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Spiking of Ethyl 4-bromobenzoate-d4 in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of small molecules in complex biological and environmental matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. This is particularly crucial in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection. Ethyl 4-bromobenzoate-d4, a deuterated analog of Ethyl 4-bromobenzoate (B14158574), serves as an ideal internal standard for the quantification of its non-labeled counterpart or other structurally similar analytes. Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process, while the mass difference allows for its distinct detection by the mass spectrometer.
These application notes provide a detailed protocol for the spiking of this compound into complex matrices such as plasma and tissue homogenate, followed by sample preparation and analysis using LC-MS/MS.
Data Presentation: Representative Performance Characteristics
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard. These values are representative and based on the performance of similar bioanalytical methods for small molecules in complex matrices.
Table 1: Method Validation Parameters in Human Plasma
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | ± 10% |
| Inter-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | ± 12% |
| Recovery | Consistent and reproducible | 85 - 105% |
| Matrix Effect | Consistent and minimal | 90 - 110% |
Table 2: Method Validation Parameters in Rat Tissue Homogenate (Liver)
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.992 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/g |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 15% |
| Intra-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | ± 13% |
| Inter-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | ± 14% |
| Recovery | Consistent and reproducible | 80 - 100% |
| Matrix Effect | Consistent and minimal | 88 - 112% |
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound neat solid.
-
Dissolve in 1 mL of methanol (B129727) (HPLC or MS grade).
-
Vortex thoroughly until completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, amber glass vial.
1.2. IS Working Solution (10 µg/mL)
-
Dilute 10 µL of the 1 mg/mL IS stock solution with 990 µL of methanol.
-
Vortex to ensure homogeneity.
-
Prepare this working solution fresh daily or store at -20°C for short-term use.
1.3. Analyte Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of the non-labeled analyte (e.g., Ethyl 4-bromobenzoate) in methanol.
-
Perform serial dilutions to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
Spiking Procedure and Sample Preparation for Plasma
This protocol outlines a protein precipitation method, which is a common and straightforward approach for plasma sample preparation.
2.1. Spiking of Plasma Samples
-
Aliquot 100 µL of blank human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL IS working solution to the plasma sample. This results in a final IS concentration of 1 µg/mL in the plasma before protein precipitation.
-
For calibration standards and QC samples, add the appropriate volume of the analyte working solutions. For unknown samples, add an equivalent volume of methanol.
-
Vortex the mixture for 10-15 seconds.
2.2. Protein Precipitation
-
Add 300 µL of cold acetonitrile (B52724) to the spiked plasma sample (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.
Spiking Procedure and Sample Preparation for Tissue Homogenate
This protocol describes a homogenization followed by protein precipitation and liquid-liquid extraction for a more complex matrix like liver tissue.
3.1. Tissue Homogenization
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 400 µL of cold phosphate-buffered saline (PBS) to the tissue.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 3,000 x g for 5 minutes at 4°C to pellet any remaining cellular debris.
-
Collect the supernatant (tissue homogenate).
3.2. Spiking of Tissue Homogenate
-
Aliquot 100 µL of the tissue homogenate into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL IS working solution.
-
For calibration standards and QC samples, spike with the appropriate analyte working solutions. For unknown samples, add an equivalent volume of methanol.
-
Vortex for 10-15 seconds.
3.3. Protein Precipitation and Liquid-Liquid Extraction (LLE)
-
Add 400 µL of cold acetonitrile to the spiked homogenate.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general starting conditions that should be optimized for your specific instrumentation and analyte.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure co-elution of the analyte and the internal standard. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the optimal precursor to product ion transitions for both Ethyl 4-bromobenzoate and this compound by infusing standard solutions.
Visualizations
Caption: Workflow for Spiking and Extraction from Plasma.
Caption: Workflow for Spiking and Extraction from Tissue.
Caption: Role of Internal Standard in Quantitative Analysis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with Ethyl 4-bromobenzoate-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues when using Ethyl 4-bromobenzoate-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common problems to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is my this compound signal low and inconsistent?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte or internal standard caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1][2][3] This interference in the mass spectrometer's ion source leads to a decreased and often variable signal, which can compromise the accuracy and precision of your quantitative analysis.[4][5]
Several factors can contribute to the suppression of the this compound signal:
-
Matrix Effects: Components from biological matrices like plasma, urine, or tissue homogenates can co-elute with this compound and interfere with its ionization.[3]
-
Inadequate Sample Preparation: A simple sample cleanup method, such as protein precipitation, may not effectively remove all interfering substances like phospholipids, which are known to cause significant ion suppression.[1][6]
-
Suboptimal Chromatographic Conditions: If the liquid chromatography (LC) method does not sufficiently separate this compound from matrix components, co-elution and subsequent signal suppression are more likely to occur.[1][7]
-
Mobile Phase Composition: Certain mobile phase additives can negatively impact the ionization efficiency of your internal standard.[5][8]
-
High Analyte Concentration: A very high concentration of the non-deuterated analyte (Ethyl 4-bromobenzoate) can create competition for ionization, thereby suppressing the signal of its deuterated internal standard.
Q2: How can I definitively confirm that ion suppression is the cause of my poor this compound signal?
A2: A post-column infusion experiment is a standard and effective method to identify and visualize regions of ion suppression within your chromatographic run.[5][9] This technique involves infusing a constant flow of an this compound solution into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. By injecting a blank matrix sample, you can observe any dips in the otherwise stable baseline signal of the internal standard. These dips correspond to the retention times where matrix components are eluting and causing suppression.
Q3: What are the primary strategies to mitigate signal suppression affecting my this compound?
A3: The three main strategies to combat signal suppression are:
-
Optimize Sample Preparation: Employ more rigorous cleanup techniques to remove interfering matrix components before analysis.[1][9]
-
Modify Chromatographic Conditions: Adjust your LC method to achieve better separation between this compound and the suppressive matrix components.[1][7]
-
Sample Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering components to a level where they no longer cause significant suppression.[9]
Troubleshooting Guide
Issue: Low and Unstable Signal for this compound
This is a primary indicator of ion suppression. Follow these steps to diagnose and resolve the issue.
Step 1: Assess the Presence and Severity of Ion Suppression
The initial step is to confirm that ion suppression is occurring and to identify the regions of the chromatogram that are most affected.
-
Method 1: Post-Column Infusion: This provides a qualitative assessment of when suppression occurs during the chromatographic run.[7][9]
-
Method 2: Post-Extraction Spike Analysis: This method offers a quantitative measure of the extent of signal suppression.[3][7]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of this compound into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with the same concentration of this compound as in Set A.
-
-
Analyze Both Sets: Inject and analyze both sets of samples using your LC-MS method.
-
Calculate the Matrix Factor (MF):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of < 1 indicates signal suppression.
-
An MF of > 1 indicates signal enhancement.
-
An MF equal to 1 suggests no significant matrix effect.
-
Data Presentation: Interpreting Matrix Factor Results
| Matrix Factor (MF) | Interpretation | Recommended Action |
| < 0.8 | Significant Signal Suppression | Proceed to Step 2: Optimize Sample Preparation |
| 0.8 - 0.95 | Moderate Signal Suppression | Consider optimizing chromatography (Step 3) or sample preparation (Step 2) |
| 0.95 - 1.05 | No Significant Matrix Effect | Issue may not be ion suppression. Investigate other potential causes (e.g., instrument parameters, standard stability). |
| > 1.05 | Signal Enhancement | While less common, this can also affect accuracy. Proceed to Step 2 or 3. |
Step 2: Enhance Sample Preparation
If significant ion suppression is confirmed, improving the sample cleanup procedure is often the most effective solution.[1][6]
-
Protein Precipitation (PPT): This is a simple but often insufficient method. If you are currently using PPT, consider switching to a more selective technique.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte and internal standard into a solvent that is immiscible with the sample matrix.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing interfering matrix components.[1][6] Different SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) can be tested to find the optimal one for your sample matrix and analyte.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Matrix Factor (MF) | Relative Cost | Throughput | Selectivity |
| Protein Precipitation | 0.4 - 0.8 | Low | High | Low |
| Liquid-Liquid Extraction | 0.7 - 0.95 | Medium | Medium | Medium |
| Solid-Phase Extraction | 0.9 - 1.05 | High | Low-Medium | High |
Step 3: Optimize Chromatographic Conditions
Adjusting the chromatographic separation can move the elution of this compound away from the interfering matrix components.[1][7]
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between peaks.
-
Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the elution profile of both the internal standard and matrix interferences.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, altering the pH can significantly change their retention time.
-
Consider a Different Column Chemistry: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) can provide a different selectivity.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Using a syringe pump and a T-connector, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer.
-
-
Equilibration: Allow the system to equilibrate until a stable signal for this compound is observed.
-
Injection: Inject a blank matrix sample that has been through your sample preparation process.
-
Data Analysis: Monitor the signal intensity of this compound. A stable baseline is expected. Any significant and reproducible drop in the signal indicates the retention time at which matrix components are eluting and causing ion suppression.
Visual Guides
Diagram: Troubleshooting Workflow for Signal Suppression
Caption: A flowchart for systematically troubleshooting signal suppression.
Diagram: Post-Column Infusion Experimental Setup
Caption: Schematic of a post-column infusion experiment setup.
References
- 1. longdom.org [longdom.org]
- 2. Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Optimizing Internal Standard Concentration for LC-MS/MS: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing internal standard (IS) concentration for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in LC-MS/MS?
An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, during quantitative analysis.[1][2] Its primary purpose is to correct for variability that can occur during sample preparation, injection, and analysis.[3][4] By normalizing the analyte's response to the IS response, the method can compensate for:
-
Sample Preparation Variability: Losses during extraction, dilution, or reconstitution.[3]
-
Injection Volume Inconsistencies: Minor differences in the volume of sample injected into the LC system.[2]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[3][5][6]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over the course of an analytical run.[2]
Q2: How do I choose an appropriate internal standard?
The ideal internal standard should closely mimic the chemical and physical properties of the analyte.[1] The best choice is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[2][3] SIL-IS have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte, providing the most effective normalization.[3]
If a SIL-IS is not available, a structural analog can be used.[2] When selecting a structural analog, consider the following criteria:
-
Similar chemical structure and physicochemical properties to the analyte.[2]
-
Elutes close to the analyte without co-eluting with any interferences.
-
Does not suppress or enhance the analyte's ionization.
-
Is not naturally present in the samples being analyzed.[4]
-
Has a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.[4]
Q3: What is the ideal concentration for an internal standard?
There is no single "correct" concentration for an internal standard, and the optimal amount should be determined experimentally during method development. A general guideline is to use a concentration that provides a consistent and reproducible response across all samples without interfering with the analyte's measurement.[3] A common starting point is a concentration in the middle of the calibration curve range. Some studies suggest a concentration that is 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) concentration.[3]
Q4: Can the internal standard concentration be too high or too low?
Yes, both scenarios can lead to inaccurate results.
-
Too Low: A low IS concentration can result in a poor signal-to-noise ratio, leading to high variability in the IS response and imprecise quantification.
-
Too High: A very high IS concentration can cause detector saturation or lead to ion suppression of the analyte, especially if they co-elute.[5] It can also introduce impurities that may interfere with the analyte at the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response Across a Batch
Symptoms: The peak area of the internal standard is inconsistent and fluctuates significantly between samples in the same analytical run.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Review and standardize all pipetting, extraction, and reconstitution steps. Ensure thorough mixing after adding the IS.[2] |
| Autosampler/Injection Issues | Check for air bubbles in the syringe and ensure consistent injection volumes. Perform a wash routine between injections to prevent carryover. |
| Matrix Effects | Different sample matrices can cause variable ion suppression or enhancement. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples.[6] Consider using a SIL-IS if not already in use.[5] |
| IS Instability | The IS may be degrading in the sample matrix or autosampler. Investigate the stability of the IS under the experimental conditions.[2] |
| MS Source Instability | A dirty or improperly configured ion source can lead to fluctuating signal. Clean and optimize the MS source. |
Troubleshooting Workflow for IS Variability
Caption: A logical workflow for troubleshooting high internal standard variability.
Issue 2: Internal Standard Signal is Suppressed or Enhanced
Symptoms: The IS response is consistently lower (suppression) or higher (enhancement) in the presence of the sample matrix compared to a neat solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-eluting Matrix Components | Interfering compounds from the matrix can affect the ionization of the IS. Improve chromatographic separation to resolve the IS from these interferences.[6] |
| Competition for Ionization | The analyte and IS may compete for ionization in the MS source, especially at high concentrations. This is more common with structural analog IS than SIL-IS.[2] |
| Suboptimal IS Concentration | An inappropriate IS concentration can exacerbate matrix effects. Re-evaluate and optimize the IS concentration. |
Experimental Protocol: Evaluating Matrix Effects
References
- 1. nebiolab.com [nebiolab.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Chromatography Troubleshooting for Ethyl 4-bromobenzoate-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Ethyl 4-bromobenzoate-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in chromatography?
A1: Poor peak shape, such as tailing or fronting, can arise from a variety of factors. For this compound, a halogenated aromatic ester, common causes include column overload, secondary interactions with the stationary phase, improper mobile phase conditions (in HPLC), incorrect injector or oven temperatures (in GC), and issues with the sample solvent.[1][2][3][4]
Q2: Can the deuterium (B1214612) labeling in this compound affect its peak shape?
A2: Deuterium labeling can cause slight changes in the physicochemical properties of a molecule, which may lead to small differences in retention time compared to its non-deuterated analog.[5][6] While this isotopic effect doesn't inherently cause poor peak shape, it can lead to peak distortion if the deuterated standard co-elutes with an interfering impurity that is not resolved from the main peak.
Q3: What is peak tailing and what typically causes it for aromatic esters?
A3: Peak tailing is observed when the latter half of a chromatographic peak is broader than the front half.[3] For aromatic esters like this compound, this is often due to secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on a silica-based column.[7] Mobile phase pH being close to the pKa of any acidic impurities can also contribute to tailing in HPLC.[1][8]
Q4: What is peak fronting and what are its common causes in GC and HPLC?
A4: Peak fronting is the inverse of tailing, where the front half of the peak is broader than the back half.[9][10] The most common cause of peak fronting in both GC and HPLC is column overload, which occurs when too much sample is injected onto the column.[2][9] Other potential causes include a collapsed column bed or a mismatch between the sample solvent and the mobile phase.
Q5: How do I choose an appropriate column for the analysis of this compound?
A5: For GC analysis, a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is generally suitable for separating aromatic compounds. For HPLC, a C18 column is a common starting point. However, for halogenated aromatic compounds, a stationary phase with phenyl or pentafluorophenyl (PFP) ligands can provide alternative selectivity and potentially improved peak shape.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing in HPLC
If you are observing peak tailing for this compound in your HPLC analysis, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Detailed Steps:
-
Reduce Sample Concentration/Injection Volume: Column overload is a common cause of peak tailing.[7]
-
Action: Reduce the concentration of your sample by a factor of 5 or 10, or decrease the injection volume.
-
Expected Outcome: If tailing is due to overload, the peak shape should become more symmetrical.
-
-
Adjust Mobile Phase pH: For benzoic acid derivatives, the pH of the mobile phase can significantly impact peak shape, especially if acidic impurities are present.[1][8]
-
Action: If using a buffered mobile phase, adjust the pH to be at least 2 units away from the pKa of any potential acidic components. For acidic compounds, a lower pH (e.g., pH 3) often improves peak shape by suppressing ionization.[1]
-
Expected Outcome: Improved peak symmetry if secondary interactions due to ionization were the cause.
-
-
Evaluate Column Chemistry: Secondary interactions with the stationary phase are a primary cause of tailing.[7]
-
Action:
-
Ensure you are using a high-purity, end-capped C18 column.
-
Consider switching to a column with a different stationary phase, such as one with phenyl or pentafluorophenyl (PFP) ligands, which can offer different selectivity for aromatic compounds.
-
-
Expected Outcome: A different column chemistry may reduce secondary interactions and improve peak shape.
-
Quantitative Data Summary: Expected Impact of Troubleshooting on Peak Tailing Factor (Tf)
| Parameter | Action | Expected Tailing Factor (Tf) | Reference |
| Sample Concentration | Decrease from 100 µg/mL to 10 µg/mL | Should decrease towards 1.0 | [7] |
| Mobile Phase pH | Adjust from pH 5.8 to pH 3.0 (for acidic species) | Can decrease from >1.5 to <1.2 | [1][8] |
| Column Chemistry | Switch from standard C18 to PFP column | May improve from >1.5 to <1.3 |
Guide 2: Addressing Peak Fronting in GC
If you are observing peak fronting for this compound in your GC analysis, use the following guide.
Caption: Troubleshooting workflow for peak fronting in GC.
Detailed Steps:
-
Reduce Injection Volume/Increase Split Ratio: Column overload is the most frequent cause of peak fronting.[2][9]
-
Action: Decrease the amount of sample introduced onto the column by either reducing the injection volume or, if using a split injection, increasing the split ratio.
-
Expected Outcome: If fronting is due to overload, the peak will become more symmetrical.
-
-
Optimize Injector and Oven Temperatures: Inadequate temperatures can lead to poor sample vaporization and band broadening.
-
Action:
-
Injector Temperature: Ensure the injector temperature is high enough to ensure rapid and complete vaporization of this compound.
-
Initial Oven Temperature: A lower initial oven temperature can help focus the analyte at the head of the column, leading to sharper peaks.
-
-
Expected Outcome: Proper temperature settings will promote sharp, symmetrical peaks.
-
-
Evaluate Sample Solvent: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.
-
Action: If possible, dissolve the sample in a solvent that is compatible with the stationary phase. For non-polar columns, using a non-polar solvent is recommended.
-
Expected Outcome: Improved peak shape due to better focusing of the analyte on the column.
-
Quantitative Data Summary: Expected Impact of Troubleshooting on Asymmetry Factor (As)
| Parameter | Action | Expected Asymmetry Factor (As) | Reference |
| Injection Volume | Decrease from 2 µL to 1 µL | Should increase towards 1.0 | [2][9] |
| Split Ratio | Increase from 10:1 to 50:1 | Should increase towards 1.0 | [9] |
| Initial Oven Temperature | Decrease by 20°C | May improve towards 1.0 | [2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound and can be optimized to improve peak shape.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
For analysis, dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted to address peak fronting).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-300.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol is a starting point for HPLC analysis and can be modified to address peak tailing.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50-95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Disclaimer: The information provided in this technical support center is for guidance and educational purposes only. Experimental conditions should be optimized for your specific instrumentation and application.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. High Boilers - Bad Peak Shapes Suddenly - Dirty Source? - Chromatography Forum [chromforum.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects with Ethyl 4-bromobenzoate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethyl 4-bromobenzoate-d4 to mitigate matrix effects in analytical experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and improve the accuracy and reliability of your quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components present in the sample matrix. This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate and imprecise quantification. In complex biological matrices such as plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids (B1166683), salts, proteins, and endogenous metabolites.
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The principle behind using a SIL-IS is that it is chemically almost identical to the analyte of interest, but with a different mass due to the isotopic substitution (in this case, deuterium (B1214612) for hydrogen). When added to a sample at a known concentration before sample preparation, this compound co-elutes with the target analyte and experiences similar matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, variations in signal intensity caused by the matrix can be normalized, leading to more accurate and precise quantification.
Q3: When should I add this compound to my samples?
A3: For optimal results, this compound should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures that the internal standard is subjected to the same experimental variations and potential losses as the analyte throughout the entire workflow, providing the most effective compensation.
Q4: Can this compound be used for any analyte?
A4: While this compound is a versatile internal standard, its suitability depends on the specific analyte and the analytical method. Ideally, the internal standard should have similar chemical and physical properties to the analyte, including its chromatographic retention time and ionization behavior. It is most effective for analytes that are structurally similar to Ethyl 4-bromobenzoate. For analytes with significantly different properties, a more structurally analogous internal standard may be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analyte/IS ratio across replicate injections | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the sample, internal standard, and all reagents. Automate liquid handling steps if possible. |
| Incomplete protein precipitation. | Optimize the protein precipitation step. Ensure the precipitating solvent (e.g., acetonitrile) is added in the correct ratio and that vortexing is sufficient to denature all proteins. | |
| Inconsistent matrix effects not fully compensated by the IS. | The analyte and internal standard may not be co-eluting perfectly. Adjust the chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution. | |
| Low analyte and internal standard signal (ion suppression) | High concentration of phospholipids in the final extract. | Incorporate a phospholipid removal step in your sample preparation, such as solid-phase extraction (SPE) or a specific phospholipid removal plate. |
| High salt concentration in the final extract. | Ensure that any salts used in the extraction process are removed before injection. An additional washing step in the SPE protocol or a liquid-liquid extraction (LLE) may be necessary. | |
| Inefficient ionization. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for both the analyte and the internal standard. | |
| High analyte and internal standard signal (ion enhancement) | Co-eluting compounds that enhance ionization. | Improve chromatographic separation to resolve the analyte and internal standard from the enhancing compounds. Modify the sample preparation to remove these interfering compounds. |
| Poor peak shape for analyte and/or internal standard | Incompatibility between the reconstitution solvent and the initial mobile phase. | Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Presence of strongly retained interfering compounds. | Implement a more rigorous column washing step between injections. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of the extent of matrix effects in your assay.
1. Sample Set Preparation:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. In the final step, spike the analyte and this compound into the extracted blank matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before starting the sample preparation protocol.
2. Analysis:
-
Inject and analyze all three sets of samples using your LC-MS/MS method.
3. Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A matrix effect value of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.
Protocol 2: Sample Preparation using Protein Precipitation (PPT) for Plasma Samples
This is a general protocol for the extraction of small molecules from plasma.
1. Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration should be optimized for your assay).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
2. Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
3. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
4. Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables present representative data on the performance of a deuterated internal standard, analogous to this compound, in mitigating matrix effects for the analysis of a hypothetical small molecule drug in human plasma.
Table 1: Matrix Effect Assessment with and without Internal Standard Correction
| Analyte Concentration (ng/mL) | Matrix Effect (%) without IS Correction | Analyte/IS Ratio in Neat Solution | Analyte/IS Ratio in Post-Extraction Spike | Matrix Effect on Ratio (%) |
| 1 | 65.2 | 0.51 | 0.50 | 98.0 |
| 10 | 68.9 | 5.05 | 4.98 | 98.6 |
| 100 | 72.1 | 50.12 | 50.35 | 100.5 |
| 500 | 75.8 | 251.3 | 249.9 | 99.4 |
As shown in the table, while the absolute analyte response is suppressed by the matrix, the analyte-to-internal standard ratio remains consistent, demonstrating the effectiveness of the internal standard in compensating for the matrix effect.
Table 2: Method Validation Parameters with this compound
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% | ≤ 7.8% |
| Recovery (%) | Consistent | 85-95% |
| Matrix Factor (IS Normalized) | 0.85 - 1.15 | 0.98 - 1.02 |
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logic of matrix effect compensation with an internal standard.
Technical Support Center: Isotopic Exchange of Deuterium in Ethyl 4-bromobenzoate-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ethyl 4-bromobenzoate-d4, a deuterated internal standard. It addresses common challenges related to the stability of the deuterium (B1214612) labels and offers troubleshooting strategies to ensure data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture).[1][2] This phenomenon can compromise the isotopic purity of the standard, leading to inaccurate quantification in analytical methods like LC-MS.[3] For this compound, while the deuterium atoms on the aromatic ring are relatively stable, exchange can still occur under certain conditions, particularly during sample preparation, storage, and analysis.[4][5]
Q2: What primary factors influence the rate of deuterium back-exchange on the aromatic ring?
A2: The rate of hydrogen-deuterium exchange is influenced by several key experimental parameters:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[1][6] For many deuterated compounds, the minimum exchange rate is observed in a slightly acidic environment, typically around pH 2.5-3.0.[1][7]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1][7] Therefore, maintaining low temperatures throughout the experimental workflow is crucial.
-
Solvent: Protic solvents, such as water and methanol, can readily provide protons for exchange with the deuterium labels.[7] The use of aprotic solvents or deuterated solvents is recommended to minimize this effect.[7]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the extent of back-exchange will be.[1]
-
Analytical Conditions: Certain analytical techniques, such as atmospheric pressure chemical ionization (APCI) mass spectrometry, can provide enough energy to induce back-exchange.[4]
Q3: How can I minimize deuterium back-exchange during sample storage?
A3: To maintain the isotopic integrity of this compound during storage, consider the following:
-
Solvent Choice: Whenever possible, store stock solutions in aprotic solvents like acetonitrile (B52724), dioxane, or tetrahydrofuran.[7] If an aqueous solution is necessary, use a D₂O-based buffer.[7]
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down the exchange rate.[7]
-
pH: If using an aqueous buffer, maintain a pH where the exchange rate is minimal, typically in the acidic range.[7]
Q4: Can the ester group in this compound influence deuterium stability?
A4: While the deuterium atoms are on the stable aromatic ring, the overall electronic nature of the molecule can have a minor influence. The electron-withdrawing nature of the ethyl ester group deactivates the aromatic ring, which generally enhances the stability of the C-D bonds against electrophilic substitution-based exchange. However, extreme pH conditions that could potentially lead to hydrolysis of the ester might create a more complex chemical environment, indirectly affecting stability.
Troubleshooting Guides
Guide 1: Investigating Lower-Than-Expected Isotopic Purity
Symptom: The measured isotopic purity of this compound is lower than the certified value, or you observe a significant peak corresponding to the unlabeled (d0) analogue.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent | Solution: Switch to an aprotic solvent (e.g., acetonitrile) for sample preparation and storage. If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D₂O, MeOD).[7] |
| Suboptimal pH | Solution: Adjust the pH of your solutions to be mildly acidic (pH ~2.5-3.0) using a volatile buffer like formic acid, especially for LC-MS mobile phases.[1][7] |
| Elevated Temperature | Solution: Maintain low temperatures (0°C to 4°C) during all sample handling, preparation, and analysis steps.[1][7] Use cooled autosamplers. |
| Atmospheric Moisture | Solution: Work in a dry environment (e.g., under nitrogen or in a glove box) when preparing samples. Use sealed vials to minimize exposure to air. |
| Contamination of Standard | Solution: Verify the purity of the stock standard. Prepare a fresh dilution in an appropriate aprotic solvent and re-analyze. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low isotopic purity.
Experimental Protocols
Protocol 1: Minimizing Back-Exchange During LC-MS Analysis
This protocol is designed to minimize the loss of deuterium from this compound during analysis by LC-MS.
Materials:
-
This compound stock solution
-
Acetonitrile (ACN), LC-MS grade
-
Deionized water, LC-MS grade
-
Formic acid, LC-MS grade
-
LC vials with septa
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: Maintaining a low pH (~2.7) minimizes the rate of exchange during chromatography.[1]
-
-
Sample Preparation:
-
Perform all dilutions in a cooled environment (e.g., on an ice bath).
-
Use acetonitrile as the primary dilution solvent.
-
If aqueous dilutions are necessary, use Mobile Phase A.
-
Immediately cap vials after preparation to prevent exposure to atmospheric moisture.
-
-
LC-MS System Configuration:
-
Set the autosampler temperature to 4°C.
-
Use a short chromatographic gradient to minimize the time the analyte spends in the aqueous mobile phase.
-
If using APCI, optimize the source temperature to the lowest value that provides adequate sensitivity to reduce in-source back-exchange.[4]
-
-
Data Analysis:
-
Monitor the mass transitions for both the d4-labeled compound and the potential d0 (unlabeled) analogue to assess the extent of in-run back-exchange.[7]
-
Experimental Workflow Diagram:
Caption: Workflow for minimizing back-exchange during LC-MS.
Data Presentation
Table 1: Impact of Solvent and Temperature on Deuterium Exchange
This table summarizes the expected relative impact of different experimental conditions on the stability of the deuterium label on this compound over a 24-hour period.
| Condition | Solvent | Temperature | Expected % Back-Exchange (Relative) | Recommendation |
| 1 | Acetonitrile | -20°C | < 0.1% | Optimal for Storage |
| 2 | Acetonitrile | 4°C | < 0.5% | Good for analysis queue |
| 3 | Water (pH 7) | 25°C | 5-10% | Avoid |
| 4 | Water + 0.1% Formic Acid (pH ~2.7) | 4°C | < 1% | Acceptable for mobile phase |
| 5 | Methanol | 25°C | 2-5% | Avoid for long-term storage |
Note: These are illustrative values. The actual extent of back-exchange can vary based on specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Accuracy and Precision with Ethyl 4-bromobenzoate-d4
For researchers, scientists, and drug development professionals utilizing Ethyl 4-bromobenzoate-d4 as an internal standard, achieving the highest level of accuracy and precision in quantitative analysis is paramount. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, particularly in mass spectrometry-based applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental research?
A1: this compound is the deuterium-labeled version of Ethyl 4-bromobenzoate.[1] Its primary application is as an internal standard in quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard for compensating for variations in sample preparation and matrix effects.[2]
Q2: What are the ideal storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the isotopic purity and chemical integrity of deuterated standards. For long-term stability, it is recommended to store this compound under controlled conditions. General best practices include storage in a cool, dry place, protected from light.[3][4][5] For solutions, refrigeration at 2-8°C or freezing at -20°C is often recommended, depending on the solvent and desired storage duration.[3][6] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q3: How can I be sure of the isotopic and chemical purity of my this compound standard?
A3: Reputable suppliers will provide a certificate of analysis detailing the isotopic and chemical purity of the standard. It is crucial to review this document before use.[7] You can also perform an in-house verification by analyzing a dilute solution of the standard via full-scan mass spectrometry to confirm the expected mass and the absence of significant non-deuterated (D0) signals.[7]
Q4: My deuterated internal standard is eluting slightly earlier than my analyte in reverse-phase chromatography. Is this a problem?
A4: This phenomenon, known as the "isotope effect," is common for deuterated compounds, which may have slightly different physicochemical properties than their non-deuterated counterparts, leading to a small shift in retention time.[2][6][8] While not inherently a problem, it is crucial that the analyte and internal standard peaks sufficiently overlap to experience similar matrix effects.[8] If significant separation occurs, it can lead to differential matrix effects and compromise quantification.[2][7]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Inconsistent area ratios between your analyte and this compound can lead to imprecise results. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and standards. Use calibrated pipettes and validated procedures. |
| Matrix Effects | Matrix effects can alter the ionization efficiency of the analyte and internal standard differently if they do not co-elute perfectly.[2][9][10] Consider optimizing chromatographic conditions to ensure co-elution.[8] |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can affect signal stability. Perform instrument tuning and calibration regularly.[11] |
| Internal Standard Degradation | Improper storage or handling can lead to the degradation of the deuterated standard. Prepare fresh working solutions and verify the stability of the stock solution.[3][4] |
Issue 2: Inaccurate Quantification (High or Low Bias)
Systematic errors in quantification can arise from several factors related to the internal standard.
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Verify the concentration of your stock and working solutions. Re-prepare solutions if necessary, paying close attention to weighing and dilution steps. |
| Isotopic Impurity of the Standard | The presence of the non-deuterated analyte in the deuterated standard can lead to an overestimation of the analyte concentration.[11] Analyze the internal standard solution alone to check for the presence of the unlabeled analyte.[11] |
| Deuterium-Hydrogen (H/D) Exchange | The loss of deuterium (B1214612) atoms from the internal standard and replacement with hydrogen from the solvent or matrix can lead to inaccurate results.[6][12] This is more likely to occur in acidic or basic solutions.[13] Use aprotic solvents where possible and assess the stability of the standard under your experimental conditions.[6] |
| Differential Matrix Effects | If the analyte and internal standard do not co-elute, they may experience different levels of ion suppression or enhancement, leading to biased results.[7][10] Adjust chromatographic conditions to achieve co-elution or consider a different stationary phase.[7][8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is fundamental for reliable quantification.
-
Equilibration: Allow the vial containing the solid this compound to reach room temperature before opening to prevent moisture condensation.[4][6]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of a suitable solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve the compound completely.
-
Dilution: Once dissolved, dilute to the mark with the same solvent.
-
Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled amber vial with a PTFE-lined cap and store under the recommended conditions (typically -20°C for long-term storage).[3][6]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent. It is advisable to prepare fresh working solutions regularly.[6]
Visualizing Workflows and Logical Relationships
Diagram 1: General Workflow for Using this compound Internal Standard
Caption: Workflow for internal standard use.
Diagram 2: Troubleshooting Inaccurate Quantification
Caption: Troubleshooting inaccurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Utilizing Ethyl 4-bromobenzoate-d4 for Analyte Loss Correction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Ethyl 4-bromobenzoate-d4 as an internal standard to correct for analyte loss during sample preparation. The following information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Ethyl 4-bromobenzoate. Deuterated compounds are frequently used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS. They are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the non-labeled analyte of interest. This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation, effectively mimicking any loss of the target analyte.
Q2: How does an internal standard like this compound correct for analyte loss?
An internal standard is a known amount of a compound added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Any loss of the target analyte during subsequent steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if sample volume changes, thus correcting for procedural variations and improving the accuracy and precision of the results.
Q3: What are the ideal properties of an internal standard?
An ideal internal standard should:
-
Be chemically similar to the analyte.
-
Not be naturally present in the sample.
-
Be clearly distinguishable from the analyte by the analytical instrument (e.g., by mass in MS).
-
Elute close to the analyte without co-eluting.
-
Be stable throughout the entire analytical procedure.
Deuterated standards like this compound meet these criteria for analytes with a similar structure.
Experimental Protocol: General Workflow for Using this compound
This protocol outlines a general procedure for using this compound as an internal standard. The concentrations and volumes are illustrative and should be optimized for your specific application.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
2. Preparation of Calibration Standards:
-
Create a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range.
-
Spike each calibration standard with a constant, known concentration of the this compound internal standard.
3. Sample Preparation:
-
To each unknown sample, add the same constant, known concentration of the this compound internal standard as was added to the calibration standards.
-
Proceed with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
4. Data Analysis:
-
Inject the prepared calibration standards and samples into the analytical instrument (e.g., LC-MS).
-
For each injection, determine the peak area of the analyte and the internal standard.
-
Calculate the Response Ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratio on the calibration curve.
Quantitative Data Summary
Table 1: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 1,500 | 150,000 | 0.01 |
| 5 | 7,600 | 152,000 | 0.05 |
| 10 | 14,800 | 148,000 | 0.10 |
| 50 | 75,500 | 151,000 | 0.50 |
| 100 | 153,000 | 153,000 | 1.00 |
| 250 | 370,000 | 148,000 | 2.50 |
| 500 | 760,000 | 152,000 | 5.00 |
Visualizations
Caption: Experimental workflow for using an internal standard.
Linearity range problems with Ethyl 4-bromobenzoate-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity range problems when using Ethyl 4-bromobenzoate-d4 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the deuterated form of Ethyl 4-bromobenzoate. Stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards in mass spectrometry-based quantification (e.g., LC-MS/MS). This is because they have nearly identical chemical and physical properties to the non-labeled analyte. This similarity allows the internal standard to co-elute with the analyte and experience similar effects during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1]
Q2: What are the common causes of non-linear calibration curves when using this compound?
A2: Non-linearity in calibration curves when using this compound can stem from several factors:
-
Isotopic Interference: Natural isotopes of the analyte can contribute to the signal of the internal standard, a phenomenon known as "cross-talk." This is more pronounced for compounds containing bromine.[2]
-
Detector Saturation: High concentrations of either the analyte or the internal standard can saturate the detector, leading to a non-proportional response.
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard may be too high or too low, or it may fall outside of its own linear dynamic range.[3][4]
-
Differential Matrix Effects: Components in the sample matrix can affect the ionization of the analyte and the internal standard differently, especially if there are slight differences in their retention times.[5]
-
Analyte Multimer Formation: At high concentrations, the analyte may form dimers or trimers, which can affect the linearity of the response.[6]
Q3: What is a good starting concentration for this compound as an internal standard?
A3: The optimal concentration for an internal standard is application-dependent and should be determined experimentally for your specific matrix and analytical method. A common practice is to use a concentration that is in the middle of the calibration curve range of the analyte. For example, a concentration that yields a signal intensity that is approximately 50% of the signal from the highest calibration standard can be a good starting point.[6] However, it is crucial to perform an internal standard concentration optimization experiment.[3]
Troubleshooting Guide
This guide addresses specific linearity range problems you may encounter.
Problem 1: Poor linearity (R² < 0.99) across the entire calibration range.
| Possible Cause | Recommended Solution |
| Inappropriate Internal Standard Concentration | Perform an internal standard concentration optimization experiment to find a concentration that provides a consistent response across the analyte's calibration range.[3] |
| Isotopic Interference | Use a non-linear calibration function to correct for the contribution of analyte isotopes to the internal standard's signal.[2] Alternatively, ensure chromatographic separation of any interfering peaks. |
| Differential Matrix Effects | Review your chromatographic method to ensure co-elution of the analyte and internal standard. Optimize sample preparation to remove interfering matrix components.[5] |
Problem 2: Linearity is good at low concentrations but poor at high concentrations (response flattens).
| Possible Cause | Recommended Solution |
| Detector Saturation | Decrease the concentration of the internal standard.[3] If the analyte signal is saturating, you may need to dilute your higher concentration standards and samples or adjust the instrument's detector settings. |
| Analyte Multimer Formation | Dilute the upper-level calibration standards. Increasing the internal standard concentration has also been shown to sometimes improve linearity in such cases, though the mechanism is complex.[6] |
| Internal Standard Outside its Linear Range | Verify the linear range of the this compound internal standard independently. Ensure the chosen concentration is well within this range.[4] |
Experimental Protocols
Protocol: Optimizing Internal Standard Concentration
This experiment is designed to determine the optimal concentration of this compound that provides a stable and appropriate signal intensity across the calibration range of the analyte.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least five calibration standards of the non-labeled analyte at concentrations that cover the expected analytical range.
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL).
-
Spike Samples: For each analyte calibration standard concentration, create separate samples by spiking with each of the different internal standard working solution concentrations.
-
Sample Analysis: Analyze all prepared samples using your established LC-MS/MS method.
-
Data Evaluation:
-
For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Evaluate the linearity (R²) of the calibration curves for each internal standard concentration.
-
Monitor the peak area of the internal standard across all samples for each concentration series.
-
Expected Outcome:
The ideal internal standard concentration will result in a consistent peak area for the internal standard across all analyte concentrations and will yield the calibration curve with the best linearity (highest R² value).
Example Data Evaluation:
| IS Concentration | LLOQ (Analyte) Peak Area Ratio | ULOQ (Analyte) Peak Area Ratio | IS Peak Area Variation (RSD%) | Linearity (R²) |
| 10 ng/mL | 0.15 | 15.2 | 25% | 0.985 |
| 50 ng/mL | 0.03 | 3.1 | 8% | 0.998 |
| 100 ng/mL | 0.015 | 1.6 | 5% | 0.999 |
| 250 ng/mL | 0.006 | 0.6 | 15% | 0.991 |
In this example, 100 ng/mL would be chosen as the optimal internal standard concentration as it provides excellent linearity and low variability in the internal standard signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retention time shifts of Ethyl 4-bromobenzoate-d4 and analyte co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic analysis, with a specific focus on retention time shifts of internal standards like Ethyl 4-bromobenzoate-d4 and analyte co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of retention time (RT) shifts for my internal standard, this compound?
Retention time shifts can be frustrating and can compromise the accuracy of your results.[1][2] The stability of an internal standard's retention time is critical for reliable quantification. Several factors related to the chromatographic system, mobile phase, column, and sample can cause these shifts.[3][4]
System-Related Issues:
-
Flow Rate Fluctuation: Inconsistent flow rates from the pump, which could be due to worn seals, leaks, or air bubbles, can lead to variable retention times.[3][5] If all peaks in the chromatogram, including the solvent front (t0), shift proportionally, a flow rate issue is the likely culprit.[5][6]
-
Temperature Variations: Changes in ambient or column temperature can significantly affect retention, especially in reversed-phase chromatography.[3][7] An increase in temperature generally leads to a decrease in retention time.[4][7]
-
Leaky System: Small, often hard-to-detect leaks in fittings or pump seals can lead to a gradual drift in retention times.[6][7]
Mobile Phase and Column Issues:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase, changes in pH, or the evaporation of volatile components can alter the polarity and elution strength, causing retention time shifts.[1][3]
-
Column Equilibration and Aging: New columns may require a few injections to become fully equilibrated, during which retention times can drift.[4] Over time, columns can degrade, leading to changes in retention characteristics.[4][8]
-
Column Contamination: Buildup of sample matrix components on the column can alter the stationary phase chemistry and affect retention.[5]
Sample-Related Issues:
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column faster, resulting in shorter retention times.[4][7]
Q2: My analyte is co-eluting with this compound. How can I resolve this?
Co-elution, where two or more compounds elute from the column at the same time, is a common challenge in chromatography that can prevent accurate quantification.[9][10] Resolving co-elution involves modifying the separation conditions to improve the resolution between the overlapping peaks.[11][12]
Strategies to Resolve Co-elution:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from one organic solvent to another (e.g., acetonitrile (B52724) to methanol) can alter the selectivity of the separation.[13]
-
Adjust the pH: For ionizable compounds, changing the pH of the mobile phase can significantly impact their retention and selectivity.[13]
-
-
Change the Stationary Phase (Column):
-
Optimize Operating Parameters:
-
Adjust the Temperature: Changing the column temperature can affect selectivity and potentially resolve overlapping peaks.[13][14]
-
Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[13]
-
Gradient Optimization (for HPLC): Adjusting the gradient slope or duration can improve the separation of complex mixtures.
-
Q3: How can I confirm if two peaks are truly co-eluting?
Detecting co-elution is the first step to resolving it. Here are a few methods:
-
Peak Shape Analysis: Look for signs of asymmetry in the peak, such as shoulders or a broader-than-expected peak width.[9][10]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors can perform peak purity analysis by comparing the UV-Vis spectra across the peak.[9][10] If the spectra are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detector: An MS detector can be used to examine the mass spectra across the chromatographic peak. Different mass-to-charge ratios (m/z) at different points within the peak are a clear indication of co-elution.[9]
Troubleshooting Guide: Investigating Retention Time Shifts of this compound
This guide provides a systematic approach to troubleshooting retention time shifts of an internal standard, using a hypothetical scenario with this compound.
Experimental Protocol: Systematic Investigation of Retention Time Drift
Objective: To identify the cause of a gradual decrease in the retention time of this compound over a series of injections.
Methodology:
-
System Suitability Check:
-
Prepare a fresh batch of mobile phase according to the validated method.
-
Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a standard solution containing a known concentration of this compound and the analyte of interest.
-
Record the retention time, peak area, and tailing factor for each peak.
-
-
Flow Rate Verification:
-
Set the pump flow rate to 1.0 mL/min.
-
Collect the mobile phase from the column outlet into a 10 mL volumetric flask for 10 minutes.
-
Measure the collected volume. A significant deviation from 10.0 mL indicates a pump issue.
-
-
Temperature Effect Evaluation:
-
If the column oven is not in use, set it to a constant temperature (e.g., 30 °C) and allow the system to equilibrate.
-
Repeat the five replicate injections and compare the retention times to the initial run.
-
-
Column Performance Assessment:
-
If the retention time shift persists, it may be due to column degradation.
-
Replace the analytical column with a new, validated column of the same type.
-
Equilibrate the new column and perform five replicate injections of the standard solution.
-
Data Presentation: Hypothetical Troubleshooting Data
The following table summarizes the hypothetical data collected during the troubleshooting experiment.
| Experiment | Injection No. | Retention Time (min) of this compound | Observations |
| Initial Run (Suspected Issue) | 1 | 5.25 | Gradual decrease in RT |
| 10 | 5.15 | ||
| 20 | 5.05 | ||
| System Suitability (Fresh Mobile Phase) | 1 | 5.26 | RT is stable |
| 2 | 5.25 | ||
| 3 | 5.26 | ||
| 4 | 5.25 | ||
| 5 | 5.26 | ||
| Flow Rate Verification | - | - | Collected volume: 9.9 mL in 10 min (within 1% of set flow rate) |
| Temperature Control (30 °C) | 1 | 5.10 | RT is stable but shorter than initial run |
| 2 | 5.11 | ||
| 3 | 5.10 | ||
| 4 | 5.10 | ||
| 5 | 5.11 | ||
| New Column | 1 | 5.25 | RT is stable and consistent with the expected value |
| 2 | 5.24 | ||
| 3 | 5.25 | ||
| 4 | 5.25 | ||
| 5 | 5.26 |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting retention time shifts and co-elution issues.
Caption: Troubleshooting workflow for retention time shifts and co-elution.
References
- 1. youtube.com [youtube.com]
- 2. Overcoming retention time shifts as a source of error in HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. Why is my LC Retention Time Shifting? [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of Ethyl 4-bromobenzoate-d4 and its Analogs
For researchers, scientists, and professionals in drug development, the purity and isotopic enrichment of deuterated compounds are critical for their application as internal standards in quantitative bioanalysis and for metabolic studies. This guide provides a detailed comparison of a representative Certificate of Analysis (CoA) for Ethyl 4-bromobenzoate-d4 against its non-deuterated counterpart and other structurally similar analogs. The information presented herein is essential for making informed decisions on the selection of appropriate reference standards for analytical method development and validation.
Data Summary
The following tables summarize the key analytical specifications for this compound and its common non-deuterated alternatives. The data for this compound is representative of a typical batch, while the data for the other compounds are based on commercially available information.
Table 1: Comparison of Physical and Chemical Properties
| Parameter | This compound (Representative) | Ethyl 4-bromobenzoate | Methyl 4-bromobenzoate | Ethyl 4-chlorobenzoate |
| CAS Number | N/A | 5798-75-4 | 619-42-1 | 7335-27-5 |
| Molecular Formula | C₉D₄H₅BrO₂ | C₉H₉BrO₂ | C₈H₇BrO₂ | C₉H₉ClO₂ |
| Molecular Weight | 233.10 | 229.07 | 215.04 | 184.62 |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[1] | White to light-brown solid | Colorless liquid |
Table 2: Comparison of Analytical Specifications
| Parameter | This compound (Representative) | Ethyl 4-bromobenzoate | Methyl 4-bromobenzoate | Ethyl 4-chlorobenzoate |
| Purity (by HPLC) | ≥98.0% | ≥98.0%[1] | min. 98% | ≥95% |
| Purity (by GC) | ≥99.0% | 98.5% min. | min. 99% | N/A |
| Isotopic Purity | ≥98% Deuterium | N/A | N/A | N/A |
| Identity (¹H NMR) | Conforms to structure | Consistent with structure[1] | Conforms to structure | Conforms to structure |
| Residual Solvents | <0.5% | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify these compounds are provided below.
¹H NMR Spectroscopy for Purity and Identity
-
Sample Preparation: Approximately 10-20 mg of the sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6) in an NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton pulse sequence is used.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest is used for quantitative measurements.
-
Spectral Width: A spectral width of 0-12 ppm is generally sufficient.
-
-
Data Analysis: The obtained spectrum is compared with the expected chemical shifts and splitting patterns for the structure. Purity is determined by integrating the signals corresponding to the compound and comparing them to the integrals of known impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: The UV detector is set to a wavelength where the analyte has maximum absorbance (typically around 254 nm for these aromatic compounds).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Working standards of various concentrations are prepared by diluting the stock solution.
-
Data Analysis: The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is often used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 50°C, holding for 2 minutes, then ramping up to 300°C at a rate of 10°C/min.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-500 is typical.
-
-
Sample Preparation: The sample is diluted in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Data Analysis: The mass spectra of any detected impurity peaks are compared against spectral libraries for identification.
Visualizations
The following diagrams illustrate the workflow for comparing the certificates of analysis and the structural relationships between the analyzed compounds.
Caption: Workflow for the comparative analysis of Certificates of Analysis.
Caption: Structural relationships between the compared benzoate derivatives.
References
Ethyl 4-bromobenzoate-d4 vs. Non-deuterated Ethyl 4-bromobenzoate: A Comparative Guide for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison between deuterated ethyl 4-bromobenzoate (B14158574) (ethyl 4-bromobenzoate-d4) and its non-deuterated counterpart when used as standards in analytical methodologies. The inclusion of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is widely regarded as the gold standard for mitigating analytical variability.[1]
This document outlines the theoretical advantages and potential drawbacks of employing a deuterated standard, supported by experimental data from analogous compounds to illustrate the performance differences. Detailed experimental protocols for validation are also provided to guide researchers in their method development.
The Gold Standard: Advantages of Deuterated Internal Standards
Deuterated internal standards are chemically almost identical to the analyte of interest, with the key difference being the increased mass due to the replacement of hydrogen atoms with deuterium (B1214612).[2] This near-identical chemical nature ensures they exhibit similar behavior throughout the analytical process, including extraction, chromatographic retention, and ionization efficiency.[2] Consequently, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[2]
Physicochemical Properties
A foundational understanding of the physical and chemical properties of both the deuterated and non-deuterated standards is crucial for their effective implementation.
| Property | Ethyl 4-bromobenzoate | This compound |
| CAS Number | 5798-75-4[4][5][6][7] | Not available |
| Molecular Formula | C₉H₉BrO₂[4][5] | C₉H₅D₄BrO₂ |
| Molecular Weight | 229.07 g/mol [4][5] | Approx. 233.10 g/mol |
| Appearance | Colorless to light yellow liquid[4] | Expected to be a colorless to light yellow liquid |
| Boiling Point | 131 °C at 14 mmHg[5] | Expected to be similar to the non-deuterated form |
| Density | ~1.403 g/mL at 25 °C[5] | Expected to be slightly higher than the non-deuterated form |
| Purity (Typical) | ≥98.0%[4][7] | Isotopic purity is a key parameter (typically >98%) |
Performance Comparison: A Data-Driven Perspective
| Analyte | Matrix | Internal Standard | Accuracy (%) | Relative Standard Deviation (RSD) (%) |
| Imidacloprid | Cannabis Flower | None | 65.3 | 35.2 |
| Imidacloprid | Cannabis Flower | Imidacloprid-d4 | 95.8 | 8.7 |
| Myclobutanil | Edible Product | None | 138.1 | 42.1 |
| Myclobutanil | Edible Product | Myclobutanil-d6 | 102.3 | 11.4 |
| Tebuconazole | Cannabis Concentrate | None | 72.5 | 28.9 |
| Tebuconazole | Cannabis Concentrate | Tebuconazole-d6 | 98.2 | 9.5 |
Data adapted from a study on pesticide analysis in cannabis matrices to illustrate the comparative performance of deuterated vs. no internal standard.[3]
As the data indicates, the use of a deuterated internal standard significantly improves both the accuracy (bringing it closer to 100%) and precision (lowering the RSD) of the analytical measurements across different analytes and complex matrices.
Potential Limitations of Deuterated Standards
Despite their advantages, deuterated standards are not without potential drawbacks. The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[8] If the deuterated standard does not perfectly co-elute with the analyte, it may experience different levels of matrix effects, which can compromise the accuracy of quantification.[9] Additionally, in some cases, the fragmentation pattern in the mass spectrometer can be altered by the presence of deuterium, which needs to be considered during method development.
Experimental Protocols
To ensure the robust performance of an analytical method using either a deuterated or non-deuterated standard, rigorous validation is essential. The following are detailed methodologies for key validation experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the influence of the sample matrix on the ionization of the analyte.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and internal standard, then subjected to the full extraction procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix. A lower coefficient of variation (CV) indicates better compensation for matrix effects.
LC-MS/MS Method for Quantification
Objective: To establish a reliable method for the quantification of ethyl 4-bromobenzoate using an internal standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethyl 4-bromobenzoate: Precursor ion (Q1) m/z 229/231 -> Product ion (Q3) m/z 201/203 (loss of C₂H₄).
-
This compound: Precursor ion (Q1) m/z 233/235 -> Product ion (Q3) m/z 205/207.
-
-
Note: The bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) with approximately equal intensity, which should be observed for the precursor and bromine-containing fragment ions.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. file.leyan.com [file.leyan.com]
- 5. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 6. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5798-75-4 Cas No. | Ethyl 4-bromobenzoate | Apollo [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
A Comparative Guide to Ethyl 4-bromobenzoate-d4 and Other Internal Standards for Accurate Quantitation
For researchers, scientists, and drug development professionals engaged in quantitative analysis by gas chromatography-mass spectrometry (GC-MS), the choice of an appropriate internal standard is critical to achieving accurate and reliable results. This guide provides an objective comparison of Ethyl 4-bromobenzoate-d4 with other commonly used internal standards, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their key advantage lies in their structural and chemical similarity to the target analytes, which ensures they behave almost identically during sample extraction, derivatization, and chromatographic analysis. This co-elution and similar ionization behavior allow for effective compensation for variations in sample preparation and instrument response, leading to enhanced precision and accuracy.[2]
This guide focuses on the application of this compound as an internal standard in the analysis of semi-volatile organic compounds (SVOCs), a common application in environmental and bioanalytical testing. Its performance is compared with other deuterated and non-deuterated internal standards frequently employed in these analyses.
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the comparative performance of this compound against a structural analog internal standard (4-Bromobenzoic acid) and another deuterated internal standard (Naphthalene-d8) for the quantification of a model SVOC, Benzoic acid. The data is representative of typical performance in a validated GC-MS method.
| Performance Metric | This compound | 4-Bromobenzoic acid (Structural Analog) | Naphthalene-d8 |
| Analyte Recovery (%) | 98.5 | 85.2 | 95.1 |
| Precision (%RSD) | 3.2 | 12.5 | 4.1 |
| Linearity (R²) | 0.9995 | 0.9912 | 0.9989 |
| Matrix Effect (%) | 2.1 | 18.7 | 3.5 |
Data is hypothetical but representative of typical performance characteristics.
As the data illustrates, the deuterated internal standards, this compound and Naphthalene-d8, demonstrate superior performance in terms of recovery, precision, linearity, and mitigation of matrix effects when compared to the non-deuterated structural analog.
Experimental Protocols
A robust validation of the analytical method is essential to ensure the reliability of the chosen internal standard. Below is a detailed methodology for the validation of an internal standard for the GC-MS analysis of semi-volatile organic compounds.
Objective: To validate the performance of this compound as an internal standard for the quantitative analysis of a target SVOC in a complex matrix (e.g., soil extract).
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with the analyte stock solution to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of the linear range. Add a constant concentration of the this compound internal standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation (e.g., for Soil Samples):
-
Extraction: A known weight of the soil sample is extracted using an appropriate technique, such as sonication or accelerated solvent extraction, with a suitable solvent (e.g., dichloromethane/acetone mixture).
-
Internal Standard Spiking: The extract is spiked with a known amount of the this compound internal standard solution.
-
Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Concentration: The cleaned extract is concentrated to a final volume for GC-MS analysis.
3. GC-MS Analysis:
-
Instrumentation: An Agilent 7890B GC coupled to a 5977B MSD is a suitable platform.
-
Column: A DB-5ms UI column (30 m x 0.25 mm, 0.25 µm) is commonly used for SVOC analysis.
-
Injection: A 1 µL aliquot of the prepared sample is injected in splitless mode.
-
Oven Program: A temperature gradient is used to achieve optimal separation of the analytes. A typical program might be: start at 60°C, ramp to 320°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.
4. Method Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should yield a correlation coefficient (R²) of >0.99.
-
Accuracy and Precision: Analyze replicate QC samples (n=6) at each concentration level. Accuracy is determined by comparing the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).
-
Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.
-
Matrix Effect: Compare the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution to assess the impact of the matrix on ionization.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship in the selection of an internal standard.
References
Validating Analytical Methods: A Comparative Guide to Using Ethyl 4-bromobenzoate-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of using a deuterated internal standard, specifically Ethyl 4-bromobenzoate-d4, versus non-deuterated alternatives, supported by experimental data and detailed methodologies.
Internal standards (IS) are crucial in LC-MS-based quantification to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards are deuterated (stable isotope-labeled) standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue standards, which have a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally offer superior performance in analytical assays compared to structural analogues.[1] This is attributed to their near-identical chemical and physical properties to the analyte, leading to better tracking during sample extraction and co-elution during chromatography. This co-elution is vital for compensating for matrix effects, where components in the biological sample can suppress or enhance the ionization of the analyte, a significant challenge in bioanalysis.[1][2]
Deuterated standards like this compound are recognized by regulatory bodies such as the FDA and EMA for their ability to enhance quantitative accuracy, improve reproducibility, and reduce matrix effects.[3] While SIL-IS are often the preferred choice, structural analogues can be used, though they may require more extensive validation to demonstrate their suitability.[4] It is also important to note that even deuterated standards are not a panacea and their performance should be thoroughly investigated during method development to avoid issues like isotopic interference or differential matrix effects.[2][5]
Data Presentation: Quantitative Comparison
To illustrate the performance differences, the following tables summarize hypothetical data from a validation study comparing an analytical method using this compound as an internal standard against a method using a non-deuterated structural analogue for the quantification of Ethyl 4-bromobenzoate.
Table 1: Accuracy and Precision
| Validation Parameter | Concentration (ng/mL) | With this compound (Deuterated IS) | With Structural Analogue (Non-Deuterated IS) | Acceptance Criteria (ICH/FDA) |
| Accuracy (% Recovery) | 5 (LQC) | 102.3% | 108.5% | 85-115% (80-120% for LLOQ) |
| 50 (MQC) | 99.8% | 104.2% | 85-115% | |
| 150 (HQC) | 101.5% | 96.8% | 85-115% | |
| Precision (%RSD) | ||||
| Intra-day (n=6) | 5 (LQC) | 2.1% | 6.5% | ≤15% (≤20% for LLOQ) |
| 50 (MQC) | 1.5% | 4.8% | ≤15% | |
| 150 (HQC) | 1.8% | 5.3% | ≤15% | |
| Inter-day (n=18) | 5 (LQC) | 3.5% | 9.8% | ≤15% (≤20% for LLOQ) |
| 50 (MQC) | 2.8% | 7.2% | ≤15% | |
| 150 (HQC) | 3.1% | 8.1% | ≤15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Table 2: Linearity and Sensitivity
| Parameter | With this compound (Deuterated IS) | With Structural Analogue (Non-Deuterated IS) | Acceptance Criteria (ICH/FDA) |
| Linear Range | 1 - 200 ng/mL | 1 - 200 ng/mL | Defined by the user |
| Correlation Coefficient (r²) | 0.9995 | 0.9971 | ≥ 0.99 |
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL | Signal-to-Noise ≥ 10[6] |
| Accuracy at LOQ | 98.5% | 112.7% | 80-120% |
| Precision at LOQ (%RSD) | 4.2% | 14.5% | ≤20% |
Experimental Protocols
Detailed methodologies are essential for reproducible and compliant validation studies. The following protocols are based on guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]
Protocol 1: Accuracy and Precision Assessment
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Materials: Blank biological matrix (e.g., plasma), analyte stock solution (Ethyl 4-bromobenzoate), internal standard stock solution (this compound or structural analogue).
-
Procedure:
-
Prepare Quality Control (QC) samples by spiking the blank matrix with the analyte at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
For each QC level, prepare at least six replicates.
-
Add a constant concentration of the internal standard (this compound or the structural analogue) to every QC sample.
-
Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction).
-
Analyze the extracted samples using the LC-MS/MS method.
-
For Intra-day (Repeatability) Precision: Analyze the replicates within the same day.
-
For Inter-day (Intermediate) Precision: Repeat the analysis on at least two different days with different analysts or equipment if possible.[11]
-
-
Calculations:
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Accuracy: Expressed as the percentage of the measured concentration relative to the nominal concentration ((Mean Measured Conc. / Nominal Conc.) * 100).
-
Precision: Expressed as the percent relative standard deviation (%RSD) of the replicate measurements ((Standard Deviation / Mean) * 100).
-
Protocol 2: Linearity and Range Assessment
-
Objective: To establish the relationship between the analyte concentration and the instrument response and to define the concentration range over which the method is accurate, precise, and linear.[8]
-
Procedure:
-
Prepare a series of calibration standards by spiking the blank matrix with the analyte at a minimum of five to six different concentration levels, covering the expected range of the study samples.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Process and analyze the standards as per the established method.
-
-
Calculations:
-
For each standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio (y-axis) against the nominal analyte concentration (x-axis).
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The weighting factor for the regression should be chosen to provide the best fit for the data (e.g., 1/x or 1/x²).
-
Mandatory Visualization
Diagrams are provided to illustrate the experimental workflows and logical relationships within the analytical method validation process.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical relationship of key analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. fda.gov [fda.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Inter-laboratory Comparison Guide: Enhancing Quantitative Analysis with Ethyl 4-bromobenzoate-d4
An Objective Evaluation of a Stable Isotope-Labeled Internal Standard for Mass Spectrometry
In the precise world of quantitative analysis, particularly within drug development and scientific research, the choice of an internal standard is a critical factor that dictates the accuracy and reliability of results. This guide presents a comparative analysis of Ethyl 4-bromobenzoate-d4, a deuterium-labeled internal standard, designed to provide researchers, scientists, and drug development professionals with objective data on its performance. The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard in mass spectrometry for their ability to deliver robust and reproducible data.[1][2]
Comparative Performance: this compound vs. Structural Analog
The primary advantage of a SIL-IS like this compound is its near-identical physicochemical properties to the target analyte, Ethyl 4-bromobenzoate (B14158574).[3] This similarity ensures that the internal standard and the analyte behave almost identically during every stage of the analytical process, including extraction, chromatography, and ionization.[4][5] This co-elution and co-ionization behavior effectively compensates for variations in sample preparation and matrix effects, which are common sources of error in quantitative analysis.[5][6]
To illustrate this, a hypothetical inter-laboratory study was conceived, involving five independent laboratories tasked with quantifying a known concentration (50 ng/mL) of Ethyl 4-bromobenzoate in a human plasma matrix. Two separate methods were used: one employing this compound as the internal standard, and the other using a non-isotope-labeled structural analog (e.g., Ethyl 4-chlorobenzoate).
Table 1: Inter-laboratory Comparison of Accuracy and Precision | Laboratory | Method A: this compound | Method B: Structural Analog IS | | :--- | :---: | :---: | | | Mean Conc. (ng/mL) | %CV | Mean Conc. (ng/mL) | %CV | | Lab 1 | 49.8 | 3.1 | 54.2 | 8.5 | | Lab 2 | 50.5 | 2.8 | 46.1 | 11.2 | | Lab 3 | 51.1 | 3.5 | 56.9 | 9.8 | | Lab 4 | 49.2 | 2.5 | 44.5 | 13.1 | | Lab 5 | 50.9 | 3.0 | 58.0 | 10.5 | | Overall | 50.3 | 3.0 | 51.9 | 10.6 |
The synthesized data clearly demonstrates the superior performance of the method using the deuterated internal standard. The overall coefficient of variation (%CV) was significantly lower (3.0%) compared to the method using a structural analog (10.6%), highlighting enhanced precision across different labs.[5] Furthermore, the overall mean concentration was closer to the true value, indicating higher accuracy.[4]
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Method A: this compound | Method B: Structural Analog IS | Rationale for Superior Performance |
|---|---|---|---|
| Matrix Effect | <5% | >20% | The SIL-IS experiences the same ion suppression/enhancement as the analyte, leading to effective normalization.[4] |
| Recovery Variability (%CV) | <4% | >12% | The SIL-IS reliably tracks the analyte's recovery throughout the sample preparation process.[3] |
Experimental Protocols
A standardized protocol is essential for minimizing inter-laboratory variability. The following details the methodology used for the hypothetical study.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and quality control (QC) standards at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting at 30% B, increasing to 95% B over 4 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ethyl 4-bromobenzoate: Q1/Q3 transition (e.g., m/z 229 -> 183).
-
This compound: Q1/Q3 transition (e.g., m/z 233 -> 187).
-
Visualizations
To better illustrate the processes and principles described, the following diagrams are provided.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: How SIL-IS compensates for analytical variability.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Gold Standard: Enhancing Quantitative Accuracy and Precision with Ethyl 4-bromobenzoate-d4
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for unerring accuracy and precision in quantitative analysis is paramount. The choice of an internal standard is a critical determinant of data quality, directly impacting the reliability of pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an objective comparison of Ethyl 4-bromobenzoate-d4, a deuterated internal standard, against its non-deuterated analogues, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis using mass spectrometry. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the analyte of interest allows it to effectively compensate for variations throughout the analytical process, from sample preparation and extraction to chromatographic separation and ionization.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The primary advantage of employing a deuterated internal standard like this compound lies in its ability to minimize variability and matrix effects, leading to superior accuracy and precision. The following tables present a summary of expected performance metrics when using this compound in comparison to a non-deuterated structural analogue for the quantification of a hypothetical analyte, "Analyte X," in a complex biological matrix such as human plasma.
It is important to note that the following data is representative and based on typical performance characteristics observed for deuterated internal standards in validated bioanalytical methods.
Table 1: Comparison of Key Performance Metrics
| Parameter | This compound (Deuterated IS) | Structural Analogue (Non-Deuterated IS) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (%RSD) | < 5% | < 15% |
| Recovery (%) | 95 - 105% | 85 - 115% |
| Matrix Effect (%CV) | < 5% | < 15% |
Table 2: Detailed Accuracy and Precision Data (Representative)
| Analyte X Concentration (ng/mL) | This compound (% Accuracy) | This compound (% Precision, RSD) | Structural Analogue (% Accuracy) | Structural Analogue (% Precision, RSD) |
| 1.0 (LQC) | 102.3 | 3.8 | 92.5 | 12.1 |
| 50.0 (MQC) | 98.7 | 2.5 | 105.8 | 8.7 |
| 400.0 (HQC) | 101.5 | 1.9 | 97.3 | 6.4 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
The data clearly illustrates the enhanced performance achieved with the deuterated internal standard. The linearity of the calibration curve is stronger, the limit of quantification is lower, and both accuracy and precision are significantly improved across the concentration range. This is primarily due to the ability of this compound to co-elute with the analyte and experience identical ionization suppression or enhancement effects, a critical factor in complex matrices.
Behind the Numbers: Experimental Protocols
To ensure the reproducibility and validity of quantitative data, a well-defined experimental protocol is essential. The following provides a detailed methodology for the quantification of an analyte using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Quantification of an Aromatic Ester in Human Plasma using GC-MS and this compound
1. Materials and Reagents:
-
Analyte of interest (e.g., a structurally similar aromatic ester)
-
This compound (Internal Standard, IS)
-
Human plasma (blank, from a certified vendor)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Deionized water
-
Nitrogen gas (high purity)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Calibration Standards: Spike 90 µL of blank human plasma with 10 µL of each analyte working standard solution.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: Monitor at least two characteristic ions for the analyte.
-
This compound Ions: Monitor characteristic ions (e.g., m/z corresponding to the deuterated fragments).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating the peak area ratio from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the analytical process and the rationale behind using an internal standard, the following diagrams are provided.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: How a deuterated internal standard corrects for variability.
Conclusion
A Comparative Guide to Linearity and Recovery for Ethyl 4-bromobenzoate-d4 as an Internal Standard
For researchers, scientists, and drug development professionals operating in regulated environments, the selection and validation of an appropriate internal standard (IS) is a critical step in ensuring the accuracy, precision, and robustness of bioanalytical methods.[1][2] Ethyl 4-bromobenzoate-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), offers significant advantages in quantitative analysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comparative overview of the linearity and recovery performance of this compound, contrasted with a hypothetical non-deuterated, structurally similar alternative.
The use of a SIL-IS like this compound is considered the "gold standard" in bioanalysis. This is because its physicochemical properties are nearly identical to the analyte of interest, allowing it to effectively compensate for variability during sample preparation, extraction, and instrumental analysis.[3][4][5] This guide will delve into the practical aspects of evaluating its performance through linearity and recovery studies, providing detailed experimental protocols and data presentation.
Performance Comparison: Linearity and Recovery
The following tables present a summary of typical performance data for a SIL-IS like this compound compared to a hypothetical alternative, "Alternative IS," which is a non-deuterated, structurally analogous compound. The data for the alternative IS is illustrative of potential outcomes when not using a SIL-IS.
Table 1: Linearity Study Comparison
| Parameter | This compound (SIL-IS) | Alternative IS (Structurally Similar) | Acceptance Criteria (Typical) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by expected analyte concentrations |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the concentration-response relationship |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.992 | ≥ 0.99 |
| Accuracy of Back-Calculated Concentrations | 98.5% - 101.2% | 92.7% - 108.5% | ± 15% of nominal (± 20% at LLOQ) |
| Precision (CV%) of Back-Calculated Concentrations | ≤ 3.5% | ≤ 8.9% | ≤ 15% (≤ 20% at LLOQ) |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the Alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.
The superior performance of the deuterated internal standard is evident in the higher correlation coefficient and the tighter control over accuracy and precision across the calibration range.[1]
Table 2: Recovery Study Comparison
| Concentration Level | This compound (SIL-IS) - % Recovery | Alternative IS (Structurally Similar) - % Recovery | Acceptance Criteria (Typical) |
| Low QC (3 ng/mL) | 92.5% (CV: 4.1%) | 78.2% (CV: 12.5%) | Consistent, precise, and reproducible |
| Mid QC (500 ng/mL) | 94.1% (CV: 3.5%) | 81.5% (CV: 9.8%) | Consistent, precise, and reproducible |
| High QC (800 ng/mL) | 93.7% (CV: 3.8%) | 80.1% (CV: 10.2%) | Consistent, precise, and reproducible |
QC: Quality Control; CV: Coefficient of Variation. The data for the Alternative IS is hypothetical.
The deuterated internal standard demonstrates higher and more consistent recovery with significantly lower variability (CV%) compared to the alternative. This highlights its ability to more effectively track the analyte through the extraction process.
Experimental Protocols
Detailed methodologies for conducting linearity and recovery studies are crucial for robust method validation. The following protocols are generalized for a typical LC-MS/MS workflow.
Linearity Study Protocol
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the analyte in a suitable organic solvent.
-
Perform serial dilutions to create a series of working solutions for at least six to eight non-zero concentration levels spanning the expected analytical range.
-
Prepare a stock solution of this compound (internal standard) at a constant concentration.
-
-
Sample Preparation:
-
Spike a known volume of the appropriate biological matrix (e.g., plasma, urine) with the analyte working solutions to create the calibration standards.
-
Add a fixed volume of the internal standard stock solution to all calibration standards and blank samples.
-
-
Sample Extraction (e.g., Protein Precipitation):
-
Add a protein precipitation agent (e.g., acetonitrile) to each sample.
-
Vortex each tube to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.
-
Optimize the mass spectrometer parameters for the detection of the analyte and internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.[4]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a weighting factor, e.g., 1/x² or 1/x) to determine the slope, intercept, and correlation coefficient (r²).
-
Back-calculate the concentration of each calibration standard using the regression equation to assess accuracy and precision.
-
Recovery Study Protocol
-
Preparation of Sample Sets:
-
Set 1 (Pre-extraction Spike): Spike a known volume of the biological matrix with the analyte at three different concentration levels (low, medium, and high). Add the internal standard. Process and extract these samples as described in the linearity study protocol.
-
Set 2 (Post-extraction Spike): Process blank biological matrix samples as described above. After the extraction process (before evaporation and reconstitution), spike the extracted matrix with the analyte and the internal standard at the same three concentration levels.
-
Set 3 (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same three concentration levels.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the same LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the mean peak area of the analyte and internal standard for each set at each concentration level.
-
Calculate the percentage recovery using the following formula: % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for linearity and recovery studies.
Caption: Experimental workflow for a linearity study.
Caption: Workflow for a recovery study.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Using Ethyl 4-bromobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals: Ensuring Analytical Accuracy and Reliability
In the landscape of pharmaceutical research and development, the accurate and precise quantification of analytes is paramount. Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data, particularly when different analytical techniques are employed across various stages of drug development or in different laboratories. The use of a stable isotope-labeled internal standard, such as Ethyl 4-bromobenzoate-d4, is considered the gold standard for quantitative analysis, as it effectively compensates for variations in sample preparation and instrumental response.[1]
This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of aromatic esters, using a representative analyte and this compound as a conceptual internal standard. We present detailed experimental protocols and summarize key quantitative performance data to assist researchers in selecting the most appropriate method for their specific needs.
The Role of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer.[1] By adding a known amount of the deuterated standard to each sample, any loss of analyte during sample processing or fluctuations in instrument performance will affect both the analyte and the internal standard proportionally. This allows for highly accurate and precise quantification based on the ratio of the analyte signal to the internal standard signal.
Comparative Analysis of LC-MS/MS and GC-MS Methods
To illustrate the cross-validation process, we present hypothetical validated methods for the analysis of a model compound, Methylparaben, a common aromatic ester preservative. In a real-world scenario, this compound would serve as an excellent internal standard for the quantitative analysis of its non-deuterated counterpart, Ethyl 4-bromobenzoate.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of an aromatic ester like Methylparaben, employing a deuterated internal standard.
| Performance Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 10% | < 15% |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Derivatization may be required, Liquid-Liquid or Solid-Phase Extraction |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of an aromatic ester using LC-MS/MS and GC-MS with a deuterated internal standard.
LC-MS/MS Method for Aromatic Ester Analysis
This method is suitable for the direct analysis of aromatic esters in biological matrices such as plasma or urine.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample, add 10 µL of the internal standard working solution (e.g., Methylparaben-d4).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.
GC-MS Method for Aromatic Ester Analysis
This method is highly specific and sensitive, particularly for volatile and semi-volatile aromatic esters. Derivatization may be necessary to improve the chromatographic properties of some analytes.
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 1 mL of the sample, add 50 µL of the internal standard working solution (e.g., Methylparaben-d4).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
If required, perform derivatization (e.g., silylation) to increase volatility and thermal stability.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
2. Gas Chromatography Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation of the analytes.
-
Injection Mode: Splitless.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: Specific ions for the analyte and the deuterated internal standard are monitored for quantification.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical methods described above.
LC-MS/MS Experimental Workflow
GC-MS Experimental Workflow
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of aromatic esters when used in conjunction with a deuterated internal standard like this compound. The choice between the two methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, the volatility of the analyte, and the available instrumentation. LC-MS/MS often offers faster analysis times and simpler sample preparation for a wider range of compounds, while GC-MS can provide excellent selectivity and sensitivity for volatile and semi-volatile analytes. A thorough cross-validation, where the same set of samples is analyzed by both methods, is the ultimate confirmation of the reliability and interchangeability of the data generated.
References
The Gold Standard: Justification for Using Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data integrity and regulatory success. This guide provides a comprehensive comparison of deuterated (stable isotope-labeled) internal standards against structural analog alternatives, supported by experimental data, to justify their preferential use in ensuring the accuracy, precision, and robustness of bioanalytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable. It is a compound of known concentration added to calibrators, quality control samples, and study samples to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] While various compounds can be used, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard in quantitative bioanalysis.[3]
Superior Performance: A Data-Driven Comparison
The near-identical chemical and physical properties of a deuterated internal standard to the analyte ensure that it behaves almost identically during sample extraction, chromatographic separation, and mass spectrometric detection.[4] This co-elution and co-ionization behavior is crucial for compensating for the unpredictable nature of matrix effects, which are a major source of error in LC-MS/MS-based bioanalysis.[4]
The superiority of deuterated internal standards over structural analogs is evident in their ability to improve assay precision and accuracy.
| Performance Parameter | Deuterated Internal Standard | Analog Internal Standard | Key Findings & References |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% | Data from a study on the immunosuppressant drug sirolimus demonstrated significantly lower variability with a deuterated IS.[5][6] |
| Precision (%CV) | Typically <10% | Can be >15% | The use of a SIL-IS results in significantly better precision as it tracks the analyte's behavior more closely.[2] |
| Matrix Effect Compensation | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[2] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | A SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.[2] |
Regulatory Perspective: A Clear Preference
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[7] The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations and has rejected studies where the surrogate internal standard was not considered a close analog.[8] While the FDA does not explicitly mandate SIL-IS, their guidance emphasizes the need for a well-characterized and appropriate internal standard to ensure method robustness.[9]
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard against a structural analog, a thorough method validation is essential. Key experiments include the assessment of matrix effects, accuracy, and precision.
Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[1]
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent at concentrations representing the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).[10]
-
Set 2 (Post-extraction Spike): Blank matrix from at least six different sources is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at LLOQ and ULOQ concentrations.[10]
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix from the six different sources at LLOQ and ULOQ concentrations before extraction.[10]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculated for each matrix source by dividing the analyte peak area in the presence of matrix (Set 2) by the analyte peak area in the neat solution (Set 1). An MF of 1 indicates no matrix effect.[4]
-
IS-Normalized MF: Calculated by dividing the MF of the analyte by the MF of the internal standard.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should be ≤15%.[4][10] A lower CV indicates better compensation for the variability of the matrix effect.[1]
Assessment of Accuracy and Precision
Objective: To demonstrate the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision).[4]
Procedure:
-
Prepare Quality Control (QC) samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the ULOQ).[7]
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.[7]
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).[7]
-
Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal value (±20% for LLOQ).
Visualizing the Rationale
To better understand the experimental process and the logical justification for using a deuterated internal standard, the following diagrams are provided.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: How a deuterated IS compensates for matrix-induced ion suppression.
Conclusion
The decision to use a deuterated internal standard in regulated bioanalysis is a scientifically sound and strategically advantageous one. The near-identical physicochemical properties to the analyte provide unparalleled compensation for analytical variability, most notably matrix effects, leading to superior accuracy and precision.[3][4] This enhanced data quality, coupled with the clear preference of regulatory agencies, solidifies the position of deuterated internal standards as the gold standard.[8][11] While the initial investment may be higher than for a structural analog, the long-term benefits of improved data reliability, reduced sample reanalysis, and increased confidence in study outcomes are invaluable for successful drug development.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Isotopic Contribution of Ethyl 4-bromobenzoate-d4 to the Analyte Signal: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to ensure data accuracy and reliability.[1][2][4] Ethyl 4-bromobenzoate-d4, a deuterated analog of Ethyl 4-bromobenzoate (B14158574), serves as an effective internal standard. However, a critical aspect of method validation is to assess the potential for isotopic contribution, or "crosstalk," from the unlabeled analyte to the SIL-IS signal.[5][6] This guide provides a comparative framework and experimental protocols to evaluate this phenomenon.
The Challenge of Isotopic Overlap
Naturally occurring isotopes of elements within an analyte molecule (e.g., ¹³C, ⁸¹Br) can result in a mass spectrum with peaks at masses higher than the monoisotopic mass.[5][6] In the case of Ethyl 4-bromobenzoate, the presence of bromine, with its significant ⁸¹Br isotope, exacerbates this effect. This can lead to a situation where a portion of the analyte's isotopic cluster overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard, this compound.[6]
This overlap can artificially inflate the internal standard's response, especially at high analyte concentrations, potentially leading to non-linear calibration curves and compromised accuracy of the quantitative results.[6][7] Therefore, it is imperative to experimentally determine the extent of this contribution and, if necessary, implement corrective measures.
Experimental Assessment of Isotopic Contribution
A systematic evaluation is required to quantify the degree of isotopic overlap. The following experimental protocol outlines a robust approach for this assessment.
Experimental Protocol
Objective: To determine the percentage of the Ethyl 4-bromobenzoate signal that contributes to the this compound mass channel.
1. Preparation of Standard Solutions:
-
Prepare a high-concentration stock solution of unlabeled Ethyl 4-bromobenzoate in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a working solution of this compound at a concentration consistent with its intended use in the analytical method.
2. Mass Spectrometer Setup:
-
Optimize the mass spectrometer parameters for the detection of both Ethyl 4-bromobenzoate and this compound.
-
Set up the instrument to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
3. Data Acquisition:
-
Analyte-Only Analysis: Inject a series of dilutions of the unlabeled Ethyl 4-bromobenzoate standard solution, covering the expected calibration range of the assay. Acquire data in the MRM channel designated for this compound.
-
Internal Standard-Only Analysis: Inject the this compound working solution to confirm its retention time and signal intensity and to check for the presence of any unlabeled analyte impurity.[2]
-
Blank Matrix Analysis: Analyze blank matrix samples to ensure no endogenous interference is present at the retention times of the analyte and internal standard.[4]
4. Data Analysis and Calculation of Isotopic Contribution:
-
For each injection of the unlabeled analyte, measure the peak area in the MRM channel of this compound.
-
Calculate the percentage of isotopic contribution at each concentration level using the following formula:
% Isotopic Contribution = (Peak Area in IS Channel / Peak Area in Analyte Channel) x 100
Data Presentation and Comparison
The following tables summarize hypothetical, yet representative, data from the described experiment to illustrate the assessment of isotopic contribution.
Table 1: Mass Spectrometric Parameters for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethyl 4-bromobenzoate | 229.0 | 183.0 | 100 | 20 |
| This compound | 233.0 | 187.0 | 100 | 20 |
Table 2: Assessment of Isotopic Contribution of Ethyl 4-bromobenzoate to the this compound Signal
| Concentration of Unlabeled Analyte (ng/mL) | Analyte Peak Area | Peak Area in d4-IS Channel | % Isotopic Contribution |
| 1 | 10,500 | 50 | 0.48% |
| 10 | 102,000 | 490 | 0.48% |
| 100 | 1,100,000 | 5,300 | 0.48% |
| 1000 | 10,800,000 | 52,000 | 0.48% |
| 5000 | 55,000,000 | 265,000 | 0.48% |
Interpretation and Recommendations
The data presented in Table 2 indicates a consistent isotopic contribution of approximately 0.48% from the unlabeled analyte to the deuterated internal standard channel across the tested concentration range.
-
Low Contribution (<1-2%): If the contribution is low and consistent, it may not significantly impact the accuracy of the assay, especially if the internal standard concentration is appropriately chosen.[7] However, for assays requiring the highest level of accuracy, a mathematical correction can be applied.[5][6]
-
High or Variable Contribution (>5%): A significant and/or variable contribution can lead to non-linearity and inaccurate quantification.[6] In such cases, the following alternatives should be considered:
-
Use of a Different Labeled Standard: Employing an internal standard with a larger mass difference (e.g., ¹³C₆-labeled) can mitigate isotopic overlap.[8]
-
Chromatographic Separation: While typically co-elution is desired to compensate for matrix effects, partial chromatographic separation of the analyte and internal standard can help differentiate their signals.[8] However, this may compromise the correction for matrix effects.
-
Mathematical Correction: Implement a correction algorithm in the data processing software to subtract the calculated contribution from the measured internal standard response.[6]
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing and addressing isotopic contribution.
Caption: Workflow for assessing isotopic contribution.
Caption: Analyte and IS signaling with isotopic overlap.
Conclusion
The use of this compound as an internal standard offers significant advantages in quantitative analysis. However, a thorough assessment of the isotopic contribution from the unlabeled analyte is a critical step in method development and validation. By following the experimental protocol outlined in this guide, researchers can quantify the extent of this overlap, make informed decisions about the suitability of the internal standard, and ensure the generation of accurate and reliable data that meets regulatory expectations.[1][2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Battle in Bioanalysis: Structural Analogs vs. Stable Isotope-Labeled Internal Standards
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a critical factor that can significantly influence the accuracy and reliability of analytical data. The two most common choices for mass spectrometry-based assays are structural analogs and stable isotope-labeled (SIL) internal standards. While SILs are often hailed as the gold standard, structural analogs remain a viable and sometimes necessary alternative. This guide provides an objective comparison of their performance, supported by experimental data, to help researchers make informed decisions.
The fundamental role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization.[2]
Stable Isotope-Labeled Internal Standards: The Gold Standard
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical structures ensure they behave almost identically during chromatography and ionization.[4] This co-elution is crucial for accurately compensating for matrix effects, which are a major source of variability in bioanalytical methods.[5][6]
The use of SIL internal standards has been shown to significantly improve the accuracy and precision of quantitative methods.[7] For instance, in the analysis of the anticancer drug Kahalalide F, switching from a structural analog to a SIL internal standard led to a notable improvement in assay performance.[7]
Structural Analogs: A Practical Alternative
A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte.[1] They are often used when a stable isotope-labeled version of the analyte is not commercially available or is prohibitively expensive.[8][9] The key to a successful structural analog is its ability to closely mimic the analyte's extraction recovery and ionization response.[10]
However, even a carefully selected structural analog may not co-elute perfectly with the analyte, leading to differential matrix effects and potentially compromising the accuracy of the results.[11] A study comparing a structural analog to a SIL internal standard for the quantification of angiotensin IV in rat brain dialysates found that while both improved linearity, only the SIL-IS improved the method's precision and accuracy.[12]
Performance Comparison: A Data-Driven Analysis
To illustrate the performance differences between these two types of internal standards, we can examine data from comparative studies. The following table summarizes key performance parameters from a hypothetical cross-validation study, reflecting typical outcomes reported in the literature.
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | SIL-IS generally provides higher accuracy due to better compensation for matrix effects. |
| Precision (%RSD) | < 5% | < 15% | The closer physicochemical properties of SIL-IS lead to lower variability. |
| Linearity (r²) | > 0.995 | > 0.990 | Both can provide good linearity, but SIL-IS often yields a slightly better fit. |
| Matrix Effect | Minimal to None | Variable | Structural analogs may experience different degrees of ion suppression or enhancement than the analyte. |
| Cost | High | Low to Moderate | The synthesis of SIL-IS is a significant cost factor. |
| Availability | Limited for novel compounds | Generally more accessible | Structural analogs can often be found or synthesized more readily. |
Experimental Protocols
General Internal Standard Workflow
The following protocol outlines the general steps for using an internal standard in a quantitative LC-MS/MS analysis.
-
Internal Standard Selection: Choose an appropriate internal standard (either SIL or structural analog) based on availability, cost, and the specific requirements of the assay.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the internal standard in a suitable solvent.
-
Spiking Solution Preparation: Dilute the stock solution to a working concentration. This spiking solution will be added to all samples, calibrators, and quality controls.
-
Sample Preparation: a. Add a fixed volume of the internal standard spiking solution to each sample at the earliest stage of the sample preparation process.[2] b. Perform the sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). c. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared samples into the LC-MS/MS system. b. Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components. c. Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard.
-
Data Analysis: a. Integrate the peak areas of the analyte and the internal standard. b. Calculate the peak area ratio (analyte peak area / internal standard peak area). c. Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Cross-Validation Protocol
To compare the performance of a structural analog and a SIL-IS, a cross-validation experiment can be performed as described by Stokvis et al. (2005).[8]
-
Prepare two sets of calibration standards and quality control samples in the appropriate biological matrix.
-
Spike one set with the SIL-IS and the other set with the structural analog IS .
-
Process and analyze both sets using the same LC-MS/MS method.
-
Analyze a set of incurred samples (real-world samples) using both methods.
-
Compare the results for accuracy, precision, and the correlation of concentrations obtained from the two methods.
Visualizing the Workflow and Decision-Making Process
To better understand the application and selection of internal standards, the following diagrams illustrate the general workflow and the logical considerations involved.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. waters.com [waters.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 14. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-bromobenzoate-d4: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Ethyl 4-bromobenzoate-d4 as a hazardous waste and consult your institution's specific environmental health and safety (EHS) guidelines. This guide provides a detailed overview of recommended disposal procedures based on available safety data.
The proper disposal of this compound, a deuterated analog of Ethyl 4-bromobenzoate, is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to manage waste containing this compound. This substance is classified as an environmentally hazardous material, and its disposal is regulated.[1]
Essential Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2]
Quantitative Data for Ethyl 4-bromobenzoate
The following table summarizes key physical and safety data for Ethyl 4-bromobenzoate. While this data is for the non-deuterated form, it serves as a reliable reference for the deuterated analog in the context of disposal.
| Property | Value | Reference |
| CAS Number | 5798-75-4 | [3] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [3] |
| Form | Liquid | [3] |
| Boiling Point | 131 °C at 14 mmHg | [3] |
| Density | 1.403 g/mL at 25 °C | [3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2] Adherence to local, regional, and national regulations is mandatory.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, and empty containers), in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
2. Spill Management and Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain and soak up the liquid.[1][2]
-
Do not use combustible materials like paper towels without first applying an inert absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Container Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound by pouring it down the drain or discarding it with general laboratory trash.[2] Discharge into the environment must be avoided.[2]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 4-bromobenzoate-d4
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Ethyl 4-bromobenzoate-d4. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its non-deuterated form are classified as causing skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 1989 standard or EN 166 (EU) are required to protect against potential splashes[1][2]. A face shield should be worn over safety glasses if there is a significant risk of splashing or a highly exothermic reaction[2]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for protection against a broad range of chemicals[2][3]. Gloves must be inspected before use and disposed of properly after handling the chemical[1]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn to protect the skin and clothing[2]. |
| Respiratory Protection | Respirator | Use is required when dusts are generated or if working in a poorly ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
